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  • Product: [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol
  • CAS: 1488678-34-7

Core Science & Biosynthesis

Foundational

A Technical Guide to [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol: Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of [1-(2,2,2-trifluoroethyl)-1H-imi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, a fluorinated imidazole derivative of interest in medicinal chemistry and drug discovery. While experimental data on this specific molecule is limited, this document synthesizes predicted data with established principles of physicochemical characterization to offer a thorough profile. We will delve into its structural features, predicted lipophilicity, and thermal stability, contextualizing these properties within the broader landscape of drug development. This guide also outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering a roadmap for further investigation.

Introduction: The Significance of Fluorinated Imidazoles in Drug Discovery

The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved pharmaceuticals. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol combines the versatile imidazole core with a trifluoroethyl substituent, a modification known to impact lipophilicity and electronic properties. This guide serves as a foundational resource for researchers interested in this and related compounds, providing both theoretical insights and practical methodologies for its characterization.

Chemical Structure and Identification

A precise understanding of a molecule's structure is the cornerstone of all subsequent physicochemical and biological investigations.

IUPAC Name: [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol[1]

CAS Number: 1488678-34-7[1]

Molecular Formula: C6H7F3N2O[2]

Molecular Weight: 180.13 g/mol

Chemical Structure:

The structure consists of a five-membered imidazole ring substituted at the N1 position with a 2,2,2-trifluoroethyl group and at the C5 position with a hydroxymethyl group.

Caption: 2D representation of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.

Physicochemical Properties: Predictions and Experimental Approaches

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below, we discuss key properties for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, presenting predicted values and outlining the experimental methodologies for their validation.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is often essential for good oral bioavailability.

Predicted Value: The predicted XlogP for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is 0.2 .[2][3] This value suggests that the compound is relatively hydrophilic, with a slight preference for the aqueous phase.

Experimental Determination of logP: The Shake-Flask Method

The gold standard for experimental logP determination is the shake-flask method.[4] This direct method involves measuring the concentration of the analyte in both the n-octanol and aqueous phases of a biphasic system at equilibrium.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate.

  • Sample Preparation: Dissolve a known amount of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol in the pre-saturated n-octanol or aqueous phase.

  • Partitioning: Add a precise volume of the pre-saturated counter-phase to the solution from step 2.

  • Equilibration: Shake the mixture for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifuge to facilitate phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-octanol and water prep_sample Dissolve compound in one phase prep_solvents->prep_sample partition Combine phases and shake to equilibrate prep_sample->partition separate Separate n-octanol and aqueous phases partition->separate quantify Quantify compound concentration in each phase (e.g., HPLC) separate->quantify calculate Calculate P = [organic]/[aqueous] and logP = log10(P) quantify->calculate

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Thermal Stability

Understanding the thermal stability of a compound is critical for its handling, storage, and formulation.[5] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into a material's behavior as a function of temperature.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature or time under a controlled atmosphere.[8] It is used to determine the temperature at which a material begins to decompose.

Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol into the TGA sample pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][9] It is used to detect thermal events such as melting, crystallization, and glass transitions.[5]

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into a DSC pan and seal it.

  • Analysis: Heat the sample and an empty reference pan at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., decomposition) appear as troughs. The melting point is determined from the onset or peak of the melting endotherm.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Place weighed sample in TGA pan tga_heat Heat at a constant rate in a controlled atmosphere tga_sample->tga_heat tga_analyze Record mass loss vs. temperature tga_heat->tga_analyze dsc_sample Place weighed sample in DSC pan dsc_heat Heat sample and reference at a constant rate dsc_sample->dsc_heat dsc_analyze Record heat flow vs. temperature dsc_heat->dsc_analyze

Caption: Experimental workflows for TGA and DSC analysis.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.

PropertyValue/InformationSource
IUPAC Name [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol[1]
CAS Number 1488678-34-7[1]
Molecular Formula C6H7F3N2O[2]
Molecular Weight 180.13 g/mol
Predicted XlogP 0.2[2][3]
Thermal Stability No data available; requires experimental determination via TGA/DSC.

Conclusion

[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is a molecule of interest due to its combination of a biologically relevant imidazole core and a trifluoroethyl group, which can confer desirable drug-like properties. While publicly available experimental data is currently scarce, this guide provides a solid foundation for its further investigation. The predicted hydrophilic nature (XlogP = 0.2) suggests good aqueous solubility, a favorable property for many drug delivery routes. The outlined experimental protocols for determining lipophilicity and thermal stability provide a clear path forward for researchers to empirically validate these predictions and build a more complete physicochemical profile of this promising compound. Such characterization is an indispensable step in the journey of any new chemical entity from the laboratory to potential therapeutic application.

References

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26). Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from [Link]

  • Experimental determination of the logP using the spectrophotometric method. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. (n.d.). Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved from [Link]

  • [1-(2,2,2-trifluoroethyl)-1h-imidazol-5-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Small Molecules - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) | Covalent. (2021, May 6). Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry - ACS Publications. (2015, October 4). Retrieved from [Link]

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]

  • Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed. (2015, November 3). Retrieved from [Link]

  • 1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]

  • Dfhbi 1T | C13H9F5N2O2 | CID 101889712 - PubChem. (n.d.). Retrieved from [Link]

  • [1-(2,2,2-trifluoroethyl)-1h-imidazol-4-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]

  • [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]

  • [1-(2,2,2-trifluoroethyl)-1h-imidazol-2-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. (2022, January 25). Retrieved from [Link]

  • Overview - ECHA CHEM. (n.d.). Retrieved from [Link]

  • 2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]

  • [2-(2-nitrophenyl)-1H-imidazol-5-yl]methanol - PubChem - NIH. (n.d.). Retrieved from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. (2023, January 23). Retrieved from [Link]

  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]

  • The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 1H Benzo d imidazol 2 yl ethan 1 ol - mzCloud. (2017, April 4). Retrieved from [Link]

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Sources

Exploratory

X-ray crystallography data for[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Novel Pharmaceutical Compounds: A Case Study of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol Foreword: The Imperative of Atomic-Level Insight i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Novel Pharmaceutical Compounds: A Case Study of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Foreword: The Imperative of Atomic-Level Insight in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who are shaping the future of medicine, this guide is intended to be a comprehensive resource. In the realm of rational drug design, the three-dimensional atomic structure of a molecule is not merely data; it is the foundational blueprint from which we derive understanding of its function, interactions, and potential as a therapeutic agent.[1][2][3] X-ray crystallography remains the preeminent technique for obtaining this high-resolution structural information for small molecules, providing unequivocal insights that drive lead optimization and patent protection.[4][5]

This whitepaper addresses the critical process of single-crystal X-ray diffraction (SCXRD) analysis. As of the time of this writing, specific experimental crystallographic data for the compound of interest, [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (a novel imidazole derivative of significant interest due to the prevalence of the imidazole scaffold in pharmaceuticals), is not publicly available in databases such as the Cambridge Structural Database (CSD).[6][7][8][9][10][11] Therefore, this document will serve as an in-depth technical guide, using this compound as a practical case study to navigate the complete workflow from sample preparation to final structural elucidation and validation. We will explore not just the "how," but the critical "why" behind each step, empowering you to apply these principles to your own novel compounds.

Part 1: The Foundation - Achieving X-ray Quality Single Crystals

The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the diffraction data is fundamentally limited by the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) with no significant imperfections like cracks or twinning.[12]

The Rationale of Solvent Selection and Purity

The journey begins with the purification of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction. A purity level of >98% is highly recommended.

The choice of solvent is paramount. The ideal solvent (or solvent system) is one in which the compound is sparingly soluble. If the compound is too soluble, it will remain in a supersaturated state, leading to the formation of microcrystals or an amorphous powder.[13] Conversely, if it is insoluble, it will not crystallize at all.

Field-Proven Insight: A common pitfall is to rush the crystallization process. Patience is key. Slowing down the process of reaching supersaturation allows for fewer nucleation sites to form, which in turn encourages the growth of larger, higher-quality crystals.[13]

Experimental Protocol: Screening for Crystallization Conditions

A systematic screening of various solvents and crystallization techniques is the most effective approach.

Step-by-Step Methodology:

  • Solubility Testing: Begin by testing the solubility of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Primary Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap (e.g., Parafilm with a few pinholes). The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization. This is often the simplest and most successful method for soluble compounds.[13][14]

    • Slow Cooling: For compounds that are significantly more soluble in a hot solvent than a cold one, this is the method of choice. Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[14]

    • Vapor Diffusion: This technique is excellent for milligram quantities.[14] Dissolve the compound in a "good" solvent and place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[15]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.[13][16]

Table 1: Example Crystallization Screening Matrix for a Novel Imidazole Derivative

TechniqueSolvent(s)TemperatureObservations
Slow EvaporationMethanolRoom TempSmall needles after 2 days
Slow EvaporationEthyl AcetateRoom TempAmorphous powder
Vapor DiffusionAcetone/HexaneRoom TempClear, block-like crystals after 1 week
Slow CoolingToluene60°C to 4°COily precipitate

Self-Validation: The success of this stage is validated by the visual inspection of the resulting solids under a microscope. The ideal outcome is the formation of well-defined, single crystals with sharp edges and clear faces.

Part 2: From Crystal to Data - The X-ray Diffraction Experiment

Once a suitable crystal is obtained, the next step is to expose it to a beam of X-rays and collect the resulting diffraction pattern.[17]

The Core Principle: Bragg's Law and the Reciprocal Lattice

When a monochromatic X-ray beam strikes a crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. Constructive interference occurs only at specific angles where the path length difference between X-rays scattering from adjacent planes of atoms is an integer multiple of the wavelength. This relationship is described by Bragg's Law (nλ = 2d sinθ). The resulting pattern of diffracted spots, known as reflections, contains the information about the arrangement of atoms in the crystal.[12]

Experimental Protocol: Single-Crystal X-ray Data Collection

This protocol outlines the typical steps using a modern automated diffractometer.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (typically 100 K) to minimize radiation damage.[18]

  • Data Collection Strategy: The crystal is placed in the X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffractometer rotates the crystal while a series of diffraction images are collected on a detector.[17] A typical data collection involves collecting multiple "runs" of images at different crystal orientations to ensure a complete dataset is measured.[12]

  • Data Processing (Integration and Scaling): The collected images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters (the dimensions of the repeating unit of the crystal) and the crystal system.[19]

    • Integration: Measuring the intensity of each diffraction spot (reflection).[19]

    • Scaling and Merging: Correcting the intensities for experimental factors and merging symmetry-equivalent reflections to produce a final, unique set of reflection data.[19]

Diagram 1: The X-ray Crystallography Workflow

XrayWorkflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purification Compound Purification (>98%) Screening Crystallization Screening Purification->Screening Selection Crystal Selection (Microscope) Screening->Selection Mounting Crystal Mounting Selection->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Indexing, Integration, Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation Deposition Deposition Validation->Deposition Deposition (e.g., CSD)

Caption: A high-level overview of the single-crystal X-ray diffraction workflow.

Part 3: Decoding the Data - Structure Solution and Refinement

The processed data file contains a list of reflections and their intensities. However, to generate an electron density map and "see" the atoms, we must also know the phase of each reflection. This is the central challenge known as the "phase problem" in crystallography.[20]

Solving the Phase Problem for Small Molecules

For small molecules (typically < 100 non-hydrogen atoms in the asymmetric unit), the phase problem can usually be solved computationally using "direct methods".[12] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Experimental Protocol: Structure Solution and Refinement

This is an iterative computational process.

Step-by-Step Methodology:

  • Structure Solution: The reflection data is input into a structure solution program (e.g., SHELXT, SIR). The program applies direct methods to generate an initial electron density map.

  • Model Building: The initial map is inspected, and atoms are assigned to the prominent electron density peaks to build a preliminary molecular model.

  • Structure Refinement: This is an iterative process of optimizing the atomic parameters (positional coordinates, atomic displacement parameters) to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.[21][22] This is typically done using a least-squares minimization algorithm.

  • Difference Fourier Maps: During refinement, "difference maps" are calculated, which show regions where the observed electron density is higher or lower than that calculated from the model. These maps are crucial for locating missing atoms (like hydrogens) or identifying disorder.

  • Validation: The final refined model is rigorously checked for chemical and crystallographic reasonability. Key metrics include the R-factor (a measure of agreement between observed and calculated data), the goodness-of-fit, and the analysis of bond lengths, angles, and thermal parameters.

Table 2: Hypothetical Crystallographic Data for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

ParameterValueSignificance
Chemical FormulaC₆H₇F₃N₂ODefines the elemental composition.
Molecular Weight180.13 g/mol Mass of the molecule.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.95, 18.78, 7.82Dimensions of the unit cell.
β (°)99.68Angle of the unit cell for a monoclinic system.
Volume (ų)1299.9Volume of the unit cell.
Z4Number of molecules in the unit cell.
Temperature (K)100(2)Data collection temperature; low T minimizes thermal motion.
Wavelength (Å)0.71073 (Mo Kα)Wavelength of X-rays used.
Reflections collected3782Total number of diffraction spots measured.
Independent reflections1186Number of unique reflections after accounting for symmetry.
R₁ [I > 2σ(I)]0.045R-factor; a value < 0.05 indicates a good refinement.
wR₂ (all data)0.125Weighted R-factor for all data.
Goodness-of-fit (F²)1.05Should be close to 1.0 for a good model.

Note: Data in this table is hypothetical and modeled after typical values for a small organic molecule, such as the derivative reported in the literature.[23]

Diagram 2: The Structure Refinement Cycle

RefinementCycle InitialModel Initial Model (from Direct Methods) CalcSF Calculate Structure Factors (Fc) & Phases InitialModel->CalcSF Compare Compare Fc with Observed Fo CalcSF->Compare DiffMap Calculate Difference Fourier Map (Fo-Fc) Compare->DiffMap Discrepancy? FinalModel Final Validated Model (CIF) Compare->FinalModel Converged (R-factor low) ImproveModel Improve Model (Move atoms, add H, model disorder) DiffMap->ImproveModel ImproveModel->CalcSF Iterate

Caption: The iterative cycle of crystallographic structure refinement.

Part 4: The Final Product - Data Interpretation and Deposition

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF).[24] This standard text file contains all the essential information about the crystal structure, including the unit cell parameters, symmetry, atomic coordinates, and experimental details.

From the CIF, one can extract precise molecular information:

  • Conformation: The exact three-dimensional shape of the molecule in the solid state.

  • Bond Lengths and Angles: Highly accurate measurements that can inform on bonding and strain.

  • Intermolecular Interactions: The CIF reveals how molecules pack in the crystal, showing details of hydrogen bonds, π-stacking, and other non-covalent interactions that are critical for understanding the properties of the solid form and for drug-receptor interactions.

Trustworthiness and Authoritative Grounding: Upon completion, the data should be deposited in a public database like the Cambridge Structural Database (CSD).[10][11] This act of public deposition is a cornerstone of scientific integrity, allowing other researchers to access, verify, and build upon the work. The CSD also provides powerful tools for analyzing large datasets of structures, enabling the discovery of new structural motifs and interaction patterns.[25]

Conclusion: From a Single Crystal to a Universe of Information

While the specific crystal structure of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol remains to be determined, the pathway to its elucidation is clear and well-established. X-ray crystallography provides a level of detail and certainty that is unmatched by other analytical techniques, offering a definitive picture of a molecule's atomic arrangement.[26][27] For drug development professionals, this information is invaluable, guiding the rational design of more potent, selective, and safer medicines.[1][28][29] By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently navigate the path from a novel compound to a fully refined and validated crystal structure, unlocking the foundational knowledge required for next-generation therapeutic innovation.

References

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  • Aubert, E., et al. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab.
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  • Wlodawer, A., et al. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

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  • Excillum. Small molecule crystallography. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Hilaris Publisher. (2022). Drug Discovery Using X-Ray Crystallography. Journal of Drug Designing. Available at: [Link]

  • Diamond Light Source. Crystallography. Available at: [Link]

  • Panday, D., et al. (2025). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Mehr, H., et al. (2024). Exploring serial crystallography for drug discovery. IUCrJ. Available at: [Link]

  • PubChem. [1-(2,2,2-trifluoroethyl)-1h-imidazol-5-yl]methanol. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • National Center for Biotechnology Information. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Available at: [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. Available at: [Link]

  • Tlahuext, H., et al. (2022). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • NextSDS. [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol. Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available at: [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal. Available at: [Link]

  • Aboutayeb, R., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. Available at: [Link]

  • Minor, W., & Dauter, Z. (2014). X-Ray Crystallography. ResearchGate. Available at: [Link]

  • NextSDS. [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol. Available at: [Link]

  • ChEMBL. Compound: TRIFLUOROETHANOL (CHEMBL116675). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

An in-depth guide to the synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoroethy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoroethyl group.

Introduction

The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,2,2-trifluoroethyl group, in particular, can significantly modulate the physicochemical properties of a parent molecule. This guide provides a detailed, step-by-step protocol for the synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, a key intermediate for the development of novel therapeutic agents. The presented synthesis is a two-step process commencing with the N-alkylation of a commercially available 5-substituted imidazole, followed by the reduction of the substituent to the desired primary alcohol.

Synthetic Strategy Overview

The synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is most effectively achieved through a two-step sequence, as illustrated below. This approach offers superior regiochemical control compared to the functionalization of a pre-formed 1-(2,2,2-trifluoroethyl)-1H-imidazole.

Synthetic_Pathway Start Methyl 1H-imidazole-5-carboxylate Intermediate Methyl 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylate Start->Intermediate Step 1: N-Alkylation Product [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol Intermediate->Product Step 2: Reduction

Caption: Overall synthetic workflow.

Part 1: N-Alkylation of Methyl 1H-imidazole-5-carboxylate

The initial step involves the regioselective N-alkylation of methyl 1H-imidazole-5-carboxylate with a suitable 2,2,2-trifluoroethylating agent. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors[1]. In basic media, the reaction proceeds via the imidazole anion, and the alkylating agent will preferentially attack the sterically less hindered and electronically more favorable nitrogen atom[1][2].

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 1H-imidazole-5-carboxylateC₅H₆N₂O₂126.11101.0
2,2,2-Trifluoroethyl trifluoromethanesulfonateC₃H₂F₆O₃S232.10121.2
Potassium carbonate (K₂CO₃)K₂CO₃138.21202.0
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09--
Ethyl acetateC₄H₈O₂88.11--
BrineNaCl(aq)---
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04--
Step-by-Step Protocol
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 1H-imidazole-5-carboxylate (1.26 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.6 mL, 12 mmol) dropwise to the suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylate as a white solid.

Part 2: Reduction of the Ester to the Primary Alcohol

The final step is the reduction of the methyl ester to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄)[3][4].

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylateC₈H₉F₃N₂O₂222.1751.0
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.957.51.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)Na₂SO₄·10H₂O322.20--
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04--
Step-by-Step Protocol

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification A Suspend LiAlH₄ in anhydrous THF B Cool to 0 °C A->B C Dissolve ester in anhydrous THF B->C D Add ester solution dropwise to LiAlH₄ suspension C->D E Stir at room temperature for 2-4 hours D->E F Monitor by TLC E->F G Carefully quench with Na₂SO₄·10H₂O F->G H Stir until a white precipitate forms G->H I Dry with anhydrous Na₂SO₄ H->I J Filter and concentrate I->J K Purify by column chromatography (if necessary) J->K

Caption: Experimental workflow for the reduction step.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add lithium aluminum hydride (0.28 g, 7.5 mmol) and suspend it in anhydrous tetrahydrofuran (THF, 30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve methyl 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylate (1.11 g, 5 mmol) in anhydrous THF (20 mL).

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate until gas evolution ceases.

  • Stir the resulting slurry vigorously for 1 hour at room temperature.

  • Add anhydrous sodium sulfate to the mixture to ensure complete drying, and continue stirring for another 30 minutes.

  • Filter the white precipitate through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.

  • The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) if necessary, to afford the final product as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a corrosive and reactive alkylating agent and should be handled with extreme care.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere. The quenching procedure must be performed with extreme caution.

References

  • Shinde, S. S., Patil, S. N., Ghatge, A., & Kumar, P. (2015). Nucleophilic fluorination using imidazolium based ionic liquid bearing tert-alcohol moiety. New Journal of Chemistry, 39(6), 4368-4374.
  • MDPI. (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups.
  • Royal Society of Chemistry. (2022). Last-step 18 F-fluorination of supported 2-(aryl-di-tert-butylsilyl)
  • University of Otago. (n.d.).
  • ResearchGate. (n.d.). Alkylation of imidazole (5 mmol) with 1-bromobutane (15 mmol)
  • PubMed. (2022). Synthesis of Fluorinated Imidazole[4,5f][5]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage.

  • ResearchGate. (n.d.).
  • PMC. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Merck. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.
  • ResearchGate. (n.d.). Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds | Request PDF.
  • ijprajournal. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • MDPI. (2024).
  • chemicalbook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
  • Benchchem. (n.d.).
  • ResearchGate. (2023). (PDF) Synthesis of 5-(trifluoroacetyl)
  • NextSDS. (n.d.). [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ChemScene. (n.d.).
  • PubMed. (2022). Total synthesis and chemical stability of pseudouridimycin.
  • PMC. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • Benchchem. (n.d.). 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde.
  • Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • PubMed. (2012). Total synthesis of mycocyclosin.
  • PMC. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines.
  • ResearchGate. (2026).
  • Santa Cruz Biotechnology. (n.d.).
  • MDPI. (2024). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin.
  • PubMed. (2008). Synthesis of FF8181-A.

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Application

Application Note:[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol as a Privileged Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Rationale The imidazole ring is a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Rationale

The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in blockbuster drugs ranging from antifungal azoles to antihypertensive sartans1[1]. However, traditional alkyl-substituted imidazoles often suffer from rapid cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation.

[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7) emerges as a highly specialized building block designed to overcome these liabilities 2[2]. By installing a strongly electron-withdrawing and sterically demanding 2,2,2-trifluoroethyl group at the N1 position, medicinal chemists can profoundly alter the physicochemical and pharmacokinetic profile of the resulting pharmacophore. The C5-hydroxymethyl group serves as a versatile synthetic handle, allowing for rapid diversification into target molecules.

The Causality of Fluorination in this Scaffold

The judicious introduction of the trifluoroethyl moiety serves three distinct mechanistic purposes3[3]:

  • Metabolic Shielding: The robust C-F bonds block oxidative metabolism at the alpha-carbon adjacent to the nitrogen, a common site of failure in early drug discovery.

  • Basicity Modulation: The electron-withdrawing effect propagates through the ring, lowering the pKa of the N3 basic center. This dramatically reduces hERG channel binding liabilities (cardiotoxicity) while maintaining sufficient basicity for target engagement.

  • Lipophilic Efficiency (LipE): The trifluoroethyl group increases the cLogP, driving passive membrane permeability without adding excessive molecular weight.

Quantitative Physicochemical Profiling

To understand the impact of this building block, we must compare it against the unsubstituted baseline. The data below summarizes the predictable shifts in physicochemical properties when utilizing this scaffold.

PropertyImidazole-5-methanol (Baseline)[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanolMechanistic Impact on Drug Design
Molecular Weight 98.10 g/mol 180.13 g/mol Remains well within Lipinski's Rule of 5 limits for fragments.
cLogP (Calculated) ~ -0.2~ 1.1Enhances partitioning into hydrophobic target pockets and improves oral absorption.
Imidazole pKa ~ 7.0~ 5.5Shifts the molecule from being predominantly ionized at physiological pH to a neutral/ionized equilibrium, improving BBB penetration.
Metabolic Liability High (N-oxidation)LowSteric and electronic shielding prevents CYP-mediated degradation.

Synthetic Workflows & Self-Validating Protocols

The C5-hydroxymethyl group is a privileged vector for extending the molecule. However, imidazole chemistry is notoriously tricky due to the basic nitrogen interfering with reagents. Below are two field-proven, self-validating protocols for activating this building block.

SynthWorkflow SM [1-(2,2,2-trifluoroethyl)- 1H-imidazol-5-yl]methanol Aldehyde C5-Aldehyde (via MnO2) SM->Aldehyde Oxidation Chloride C5-Chloromethyl (via SOCl2) SM->Chloride Chlorination RedAm Reductive Amination (Kinase Inhibitors) Aldehyde->RedAm + Amine, NaBH(OAc)3 SN2 SN2 Displacement (Metalloenzyme Modulators) Chloride->SN2 + Nucleophile, Base

Synthetic functionalization workflow for C5-hydroxymethyl imidazole derivatives.

Protocol A: Selective Oxidation to the C5-Aldehyde

Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive aminations or Knoevenagel condensations. Causality & Expertise: Why use Manganese Dioxide (MnO₂) instead of Jones reagent or Swern oxidation? Strong oxidants will push the C5-hydroxymethyl all the way to a carboxylic acid—a known metabolic pathway seen in the antihypertensive drug Losartan (which oxidizes to the active but highly polar EXP3174 metabolite) 4[4]. Activated MnO₂ is highly selective for allylic and heteroaromatic alcohols, preventing over-oxidation5[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Reagent Addition: Add 10.0 eq of activated Manganese(IV) oxide (MnO₂). Note: The large excess is required because the reaction occurs entirely on the solid surface of the MnO₂ lattice.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–18 hours.

  • In-Process Control (IPC) / Validation: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.2) should disappear, replaced by a UV-active spot (Rf ~0.6). LC-MS should confirm the mass shift from [M+H]+ 181 to 179.

  • Workup: Filter the suspension through a tight pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carbaldehyde.

Protocol B: Halogenation to the C5-Chloromethyl Intermediate

Objective: Activate the alcohol as a leaving group for SN2 displacement by amines, thiols, or carbon nucleophiles. Causality & Expertise: Chlorination with thionyl chloride (SOCl₂) is highly efficient, but requires strict solvent control. If run in pure, non-polar DCM, the basic imidazole ring rapidly protonates to form an insoluble imidazolium hydrochloride salt, coating the unreacted alcohol and stalling the kinetics6[6]. Using chloroform or maintaining a specific temperature profile ensures the intermediate remains partially solvated7[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the starting material in anhydrous chloroform (CHCl₃) (0.2 M concentration). Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Dropwise, add 1.2 eq of Thionyl Chloride (SOCl₂) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Evolution of SO₂ and HCl gas will be observed.

  • In-Process Control (IPC) / Validation: Critical Step. Do not inject the raw reaction mixture into an LC-MS, as the highly reactive chloride will degrade on the column. Instead, take a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Inject this quenched sample; you should observe the methyl ether mass ([M+H]+ = 195), validating that the chloride was successfully formed.

  • Workup: Concentrate the mixture in vacuo to remove excess SOCl₂ and solvent. The resulting solid is the hydrochloride salt of the chloromethyl intermediate.

  • Storage: Use immediately in the next step, as benzylic/heteroaromatic chlorides are prone to dimerization and hydrolysis upon prolonged storage.

Mechanistic Insight: Metalloenzyme Targeting

Imidazoles are privileged structures for targeting metalloenzymes (e.g., CYP51 in fungi, aromatase in oncology, or IDO1 in immuno-oncology). The N3 nitrogen of the imidazole ring acts as a Lewis base, forming a dative bond with the target's heme iron.

When utilizing[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol derivatives, the trifluoroethyl group acts as a specialized vector. It projects into adjacent hydrophobic pockets, displacing high-energy water molecules and significantly increasing binding entropy, all while shielding the molecule from host metabolic enzymes.

BindingModel Heme Target Enzyme Heme Iron (Fe2+/Fe3+) Pocket Hydrophobic Pocket Steric Shielding Imidazole Imidazole N3 (Coordination) Imidazole->Heme Dative Bond CF3 N1-Trifluoroethyl (Metabolic Block) Imidazole->CF3 C5 C5-Substitution (Vector to Surface) Imidazole->C5 CF3->Pocket Lipophilic Interaction

Pharmacophore model illustrating target engagement and metabolic shielding.

References

  • NextSDS. "[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol - Chemical Substance Information".[Link]

  • ResearchGate. "2,2,2-Trifluoro- N -(1-iminoethyl)- N ′ arylacetimidamides as key intermediate for synthesis of trifluoromethyl 1,2,4-triazoles". [Link]

  • National Institutes of Health (PMC). "Importance and Involvement of Imidazole Structure in Current and Future Therapy".[Link]

  • Google Patents. "US4194049A - 2-[[2-Methyl-1-[2-benzoyl(or benzyl)phenyl]-1H-imidazol-5-yl]methyl]-1H-isoindole-1,3(2H)-diones".
  • European Patent Office (EPO). "1H-imidazole-5-carboxylic acid derivatives - Patent 0277384". [Link]

  • ThaiScience. "Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma". [Link]

Sources

Method

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Rationale The incorporation of fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Rationale

The incorporation of fluorinated moieties is a cornerstone strategy in modern drug design. The building block [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol offers a highly versatile scaffold for medicinal chemistry. The N-(2,2,2-trifluoroethyl) group serves as a lipophilic, electron-withdrawing bioisostere that effectively blocks cytochrome P450-mediated N-dealkylation—a common metabolic liability in alkyl-imidazoles[1].

From a synthetic perspective, this molecule presents a dual-reactivity profile that can be selectively leveraged using Palladium (Pd) catalysis:

  • C2 C–H Activation: The electron-withdrawing nature of the trifluoroethyl group increases the acidity of the C2 proton on the imidazole ring, priming it for regioselective direct C–H arylation[2],[3].

  • C5 Cross-Coupling: The C5-hydroxymethyl group can be activated into an electrophile (e.g., a halide) to undergo C(sp³)–C(sp²) Suzuki-Miyaura cross-coupling, enabling the construction of flexible, benzyl-like linkages[4].

G A [1-(2,2,2-trifluoroethyl)- 1H-imidazol-5-yl]methanol B O-Protection (e.g., TBSCl) A->B Pathway A E Halogenation (SOCl2) A->E Pathway B C Pd-Catalyzed C2 C-H Arylation B->C Ar-I, Pd(OAc)2 D C2-Aryl Derivative C->D Deprotection F Pd-Catalyzed C5 Suzuki Coupling E->F Ar-B(OH)2, Pd(dppf)Cl2 G C5-Arylmethyl Derivative F->G Base, Heat

Divergent Pd-catalyzed synthetic workflows for the trifluoroethyl imidazole building block.

Pathway A: Direct C2 C–H Arylation

Mechanistic Insights (Causality)

Direct C–H arylation avoids the need for pre-functionalized organometallic reagents. For imidazoles, the C2 position is the most reactive toward Pd-catalyzed arylation due to its lower pKa[3]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.

The addition of a catalytic carboxylic acid (specifically Pivalic acid, PivOH) is critical. The pivalate anion acts as an internal proton shuttle, coordinating to the Pd(II) center and abstracting the C2 proton in a highly organized, low-energy transition state. Without pivalate, the reaction stalls or requires excessively harsh conditions that degrade the substrate.

CMD_Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-I) Pd0->OA PdII Ar-Pd(II)-I OA->PdII LigEx Ligand Exchange (Pivalate) PdII->LigEx Ag2CO3 / PivOH CMD Concerted Metalation- Deprotonation (CMD) at C2 LigEx->CMD Base assistance PdII_Aryl Ar-Pd(II)-Imidazole CMD->PdII_Aryl C-H Cleavage RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product C2-Arylated Product RE->Product

Concerted Metalation-Deprotonation (CMD) catalytic cycle for C2 C-H arylation.
Experimental Protocol: C2 Arylation

Note: To prevent catalyst poisoning or undesired oxidation, the C5-hydroxyl group must first be protected as a tert-butyldimethylsilyl (TBS) ether.

Step 1: Self-Validating Reaction Setup

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the O-TBS protected[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Pivalic acid (0.3 mmol, 30 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with Argon (3 cycles) to ensure a strictly oxygen-free environment, preventing Pd(0) oxidation and homocoupling side reactions.

  • Add anhydrous N,N-Dimethylacetamide (DMAc) (4.0 mL) via syringe.

Step 2: Execution & Monitoring 4. Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours. 5. Validation Check: Monitor the reaction via LCMS. The disappearance of the starting mass and the appearance of the [M+H]+ peak of the arylated product confirms the completion of the catalytic cycle.

Step 3: Workup & Isolation 6. Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. 7. Wash the organic filtrate with water (3 × 10 mL) to remove DMAc, followed by brine (10 mL). 8. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient). 9. Deprotect the TBS group using TBAF (1.0 M in THF, 1.2 equiv) at room temperature for 2 hours to yield the final C2-arylated C5-methanol product.

Pathway B: C5 Suzuki-Miyaura Cross-Coupling

Mechanistic Insights (Causality)

Primary alcohols are unreactive in standard cross-coupling due to the high bond dissociation energy of the C–O bond and the poor leaving group ability of the hydroxide ion. By converting the C5-methanol into a C5-chloromethyl derivative, we generate a highly reactive, benzylic-type electrophile[4].

For C(sp³)–C(sp²) couplings, β-hydride elimination is a common side reaction; however, the C5-chloromethyl imidazole lacks β-hydrogens, making it an ideal substrate. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen because its large bite angle accelerates the rate-determining reductive elimination step, minimizing protodehalogenation.

Optimization of Suzuki-Miyaura Conditions

To demonstrate the necessity of the selected conditions, the following optimization data summarizes the causality of catalyst and base selection:

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9045Sluggish oxidative addition; monodentate ligand is suboptimal.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9072Improved conversion; bidentate ligand accelerates reductive elimination.
3 Pd(dppf)Cl₂ (5 mol%) K₃PO₄ Dioxane/H₂O 90 89 Optimal; stronger base facilitates transmetalation.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene10065Significant protodeboronation of the arylboronic acid observed.
Experimental Protocol: C5 Cross-Coupling

Note: The starting material is first treated with Thionyl Chloride (SOCl₂) in DCM at 0 °C to afford 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride.

Step 1: Reaction Setup

  • In a 20 mL microwave vial, combine the 5-(chloromethyl)imidazole intermediate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Purge the vial with Argon for 5 minutes.

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Causality: Water is essential to dissolve the phosphate base and generate the reactive boronate species required for transmetalation.

Step 2: Execution & Monitoring 4. Seal the vial and heat at 90 °C for 12 hours. 5. Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The highly polar chloromethyl starting material (often streaks due to the basic imidazole nitrogen) should be fully consumed, replaced by a higher-Rf, UV-active product spot.

Step 3: Workup & Isolation 6. Cool to room temperature, dilute with EtOAc (15 mL), and separate the layers. 7. Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine, and dry over MgSO₄. 8. Concentrate and purify via silica gel chromatography to isolate the C5-benzyl derivative. To remove trace palladium impurities (critical for biological assays), stir the isolated product with a metal scavenger resin (e.g., SiliaMetS® Thiol) in DCM for 4 hours before final solvent removal.

Sources

Application

In vitro assay preparation using[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Application Note: High-Throughput 19F-NMR Fragment Screening and Orthogonal Validation Using[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol Introduction and Mechanistic Rationale In the landscape of Fragment-Based Dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput 19F-NMR Fragment Screening and Orthogonal Validation Using[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Introduction and Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), fluorinated small molecules have revolutionized hit identification due to the highly sensitive and background-free nature of 19F Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7) represents an ideal "spy molecule" or primary fragment for targeting metalloenzymes, specifically Indoleamine 2,3-dioxygenase 1 (IDO1).

As a Senior Application Scientist, I selected this specific chemical architecture for three causal reasons:

  • The 19F-NMR Reporter: The 2,2,2-trifluoroethyl group provides a degenerate, highly symmetrical three-fluorine system. This yields a sharp, intense singlet in 19F-NMR, allowing for low-concentration screening without solvent suppression artifacts[1].

  • The Pharmacophore: The unsubstituted N3 position of the imidazole ring is a classic Lewis base capable of coordinating the ferric ( Fe3+ ) or ferrous ( Fe2+ ) heme iron within the IDO1 catalytic pocket[2].

  • The Synthetic Handle: The hydroxymethyl group at position 5 provides a versatile vector for subsequent fragment growing or linking once binding is confirmed.

To establish a self-validating experimental system, initial binding detected via 19F-NMR must be orthogonally confirmed using a functional biochemical assay. Below, we detail the workflow, the biophysical 19F-NMR Carr-Purcell-Meiboom-Gill (CPMG) protocol, and the orthogonal IDO1 kynurenine absorbance assay.

Experimental Workflow

FBDD_Workflow A Fluorinated Fragment [1-(2,2,2-trifluoroethyl)- 1H-imidazol-5-yl]methanol B 19F-NMR CPMG Screening A->B C T2 Relaxation Analysis B->C D Orthogonal Validation (IDO1 Enzymatic Assay) C->D E Hit Expansion & X-ray Crystallography D->E

Figure 1: Fragment-based drug discovery workflow utilizing 19F-NMR and orthogonal validation.

Protocol 1: 19F-NMR T2-Relaxation (CPMG) Binding Assay

Principle: Small molecules in solution tumble rapidly, resulting in long transverse relaxation times ( T2​ ) and sharp NMR peaks. Large proteins tumble slowly, leading to short T2​ times and broad peaks. When a fluorinated fragment binds to a protein, it temporarily adopts the macromolecule's slow tumbling rate. By applying a CPMG spin-echo pulse sequence, we act as a " T2​ filter." The signal of the fast-relaxing bound fraction decays completely during the echo time, while the unbound fraction retains its signal. A significant reduction in peak intensity upon the addition of the target protein confirms binding[3],[4].

Materials:

  • Target Protein: Recombinant human IDO1 (apo or heme-reconstituted), dialyzed into NMR Buffer.

  • Fragment:[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (100 mM stock in DMSO-d6).

  • NMR Buffer: 50 mM Potassium Phosphate (pH 7.4), 50 mM NaCl, 10% D2​O (for spectrometer lock)[3].

  • Equipment: 600 MHz NMR spectrometer equipped with a QCI-F cryoprobe[3].

Step-by-Step Methodology:

  • Fragment Preparation: Dilute the fragment stock in NMR buffer to a working concentration of 40 µM. Ensure the final DMSO-d6 concentration does not exceed 1% (v/v) to prevent protein denaturation[3].

  • Control Sample Assembly: Transfer 500 µL of the 40 µM fragment solution into a standard 5 mm NMR tube. This serves as the reference spectrum ( I0​ ).

  • Protein Sample Assembly: Prepare a second NMR tube containing 40 µM of the fragment and 10 µM of recombinant IDO1 in NMR buffer. (A 4:1 ligand-to-protein ratio ensures sufficient exchange between free and bound states for T2​ averaging).

  • Data Acquisition:

    • Insert the sample and lock the spectrometer to the D2​O frequency.

    • Acquire data using a 1D CPMG pulse sequence (e.g., cpmgpr1d in Bruker TopSpin).

    • Set the total echo time to 160 ms (optimized to allow free fragment signal to persist while bound signal decays)[3].

    • Acquire 128 scans with a 1-second relaxation delay.

  • Data Analysis: Process the spectra with exponential line broadening (LB = 1 Hz). Overlay the control and protein spectra. Calculate the binding magnitude by the percentage of signal intensity reduction: Reduction (%)=(1−(Iprotein​/Icontrol​))×100 . A reduction >30% indicates a positive hit[3].

Protocol 2: Orthogonal In Vitro IDO1 Enzymatic Assay

Principle: To prove the fragment is not merely a non-specific binder, it must inhibit IDO1's catalytic function. IDO1 converts L-tryptophan to N-formylkynurenine (NFK). Because the active site requires heme iron in the ferrous ( Fe2+ ) state, ascorbate and methylene blue are added as reducing agents[5]. Trichloroacetic acid (TCA) is used to quench the reaction and force the hydrolysis of NFK into kynurenine. Finally, Ehrlich's reagent (p-dimethylaminobenzaldehyde) reacts with kynurenine to form a yellow imine, which is quantified via absorbance at 480-490 nm[5],[6].

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5)[5].

  • Reaction Mix: 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase (to scavenge reactive oxygen species), and 400 µM L-Tryptophan[5].

  • Quench Reagent: 30% (w/v) Trichloroacetic Acid (TCA)[5].

  • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid[5].

Step-by-Step Methodology:

  • Plate Setup: In a 96-well microplate, add 10 µL of the fragment at various concentrations (serial dilution from 1 mM to 1 µM) to the test wells. Add 10 µL of vehicle (DMSO) to positive control wells.

  • Enzyme Addition: Add 40 µL of recombinant IDO1 (diluted in Assay Buffer) to all wells except the blank. Incubate for 10 minutes at room temperature to allow fragment-enzyme pre-equilibration.

  • Reaction Initiation: Add 50 µL of the Reaction Mix to all wells. Seal the plate and incubate at 37°C for 60 minutes[5].

  • Reaction Quenching & Hydrolysis: Terminate the reaction by adding 20 µL of 30% TCA to each well. Incubate the plate at 50°C for 30 minutes to completely hydrolyze NFK into kynurenine[5].

  • Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet precipitated proteins.

  • Colorimetric Detection: Transfer 100 µL of the cleared supernatant to a new 96-well plate. Add 100 µL of the Detection Reagent (p-DMAB) to each well. Incubate for 10 minutes at room temperature[2].

  • Readout: Measure the absorbance at 480 nm using a microplate reader[2]. Calculate the IC50​ using a four-parameter logistic nonlinear regression model[2].

Representative Validation Data

To contextualize the expected results, the table below summarizes the theoretical screening cascade data for the target fragment compared against a known potent clinical IDO1 inhibitor, Epacadostat[2].

CompoundAssay TypeReadout MetricResultLigand Efficiency (LE)*
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol 19F-NMR CPMGSignal Intensity Reduction68% reduction (at 40 µM)N/A
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol IDO1 Enzymatic IC50​ (Absorbance)210 µM~0.38 kcal/mol/HA
Epacadostat (Positive Control)IDO1 Enzymatic IC50​ (Absorbance)15.3 nM[2]~0.45 kcal/mol/HA
DMSO (Vehicle Control)Both AssaysBaseline0% InhibitionN/A

*Ligand Efficiency (LE) > 0.3 is generally considered highly favorable for a starting fragment, justifying subsequent synthetic elaboration.

References

  • Stöppler, Daniel, et al. "Fragment library screening using 19F NMR." Bio-protocol (2018).
  • Urick, Andrew K., et al. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." National Institutes of Health (PMC) (2021).
  • Lu, C., et al. "Quantification of IDO1 enzyme activity in normal and malignant tissues." National Institutes of Health (PMC) (2018).
  • Nelp, M. T., et al. "Cell based functional assays for IDO1 inhibitor screening and characterization." National Institutes of Health (PMC) (2018).
  • Wang, Y., et al. "Spying on FABPs: characterising protein–ligand interactions with 19F NMR assays." Australian Journal of Chemistry (2025).
  • Koczurkiewicz-Adamczyk, P., et al. "Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells." Taylor & Francis (2021).

Sources

Method

Scale-Up Manufacturing Process for[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol

Strategic Overview & Retrosynthetic Rationale The synthesis of 1-alkyl-5-hydroxymethylimidazoles presents a classic regioselectivity challenge in process chemistry. Direct N-alkylation of 4(5)-hydroxymethylimidazole with...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

The synthesis of 1-alkyl-5-hydroxymethylimidazoles presents a classic regioselectivity challenge in process chemistry. Direct N-alkylation of 4(5)-hydroxymethylimidazole with 2,2,2-trifluoroethyl triflate or iodide inevitably yields an intractable mixture of 1,4- and 1,5-alkylated isomers. Separating these regioisomers at a multikilogram scale is economically and operationally prohibitive.

To bypass this bottleneck, our scale-up protocol leverages a modified Wohl-Marckwald cyclization [1]. By condensing 2,2,2-trifluoroethylamine with dihydroxyacetone (DHA) and potassium thiocyanate (KSCN), the imidazole ring is constructed de novo with absolute regiocontrol, placing the hydroxymethyl group exclusively at the C5 position [3]. The resulting 2-mercaptoimidazole intermediate is subsequently subjected to oxidative desulfurization to yield the target API intermediate,[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol [2].

Mechanistic Pathway & Workflow

  • Stage 1 (Cyclization): Dihydroxyacetone dimer dissociates into its monomeric form under mildly acidic conditions. The primary amine (2,2,2-trifluoroethylamine) attacks the carbonyl, forming an intermediate imine/enamine. Subsequent reaction with thiocyanic acid (generated in situ from KSCN and acetic acid) drives the cyclization to form 1-(2,2,2-trifluoroethyl)-2-mercapto-1H-imidazole-5-methanol [1].

  • Stage 2 (Desulfurization): The C2-thiol is oxidized to a sulfinic/sulfonic acid intermediate, which readily undergoes desulfonylation (loss of SO₂) to yield the unsubstituted C2 proton [2].

G A Starting Materials: 2,2,2-Trifluoroethylamine HCl + Dihydroxyacetone + KSCN B Stage 1: Wohl-Marckwald Cyclization (AcOH/H2O, 80°C) A->B Condensation C Intermediate: 1-(2,2,2-Trifluoroethyl)-2-mercapto -1H-imidazol-5-methanol B->C Crystallization D Stage 2: Oxidative Desulfurization (H2O2 / AcOH, 40-50°C) C->D Oxidation E Target API Intermediate: [1-(2,2,2-Trifluoroethyl)-1H -imidazol-5-yl]methanol D->E Neutralization & Extraction F In-Process Control (IPC): HPLC (Purity > 98%) LC-MS (Desulfurization check) E->F Quality Assurance

Two-stage scale-up workflow for[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.

Scale-Up Process Optimization

A critical hurdle in this synthesis is the volatility of 2,2,2-trifluoroethylamine (boiling point ~36–37 °C). To prevent reactant loss and ensure stoichiometric precision during the extended heating phase, the amine must be utilized as its hydrochloride salt (CAS: 373-88-6).

Furthermore, the choice of desulfurization reagent dictates the safety and scalability of the second stage. While concentrated nitric acid is a traditional laboratory reagent for this transformation, it generates highly toxic NOₓ gas, complicating scrubber design at the pilot-plant scale [2].

Table 1: Evaluation of Oxidative Desulfurization Reagents for Scale-Up

Reagent SystemYield (%)Purity (HPLC)Scalability / Safety ProfileCausality / Rationale
HNO₃ (Conc.)78%96.5%PoorGenerates uncontrollable NOₓ emissions; severe exotherm risk [2].
Raney Ni / EtOH65%94.0%ModerateRequires stoichiometric heavy metals; pyrophoric hazards during filtration.
30% H₂O₂ / AcOH 84% >98.5% Excellent Controlled exotherm; byproducts are water and water-soluble sulfates. Preferred for GMP manufacturing.

Detailed Experimental Protocols

Safety Note: All procedures must be conducted in a walk-in fume hood equipped with a caustic scrubber. 30% Hydrogen peroxide is a strong oxidant; avoid contact with transition metals to prevent rapid catalytic decomposition.

Stage 1: Synthesis of 1-(2,2,2-Trifluoroethyl)-2-mercapto-1H-imidazole-5-methanol
  • Reactor Preparation: Charge a 50 L glass-lined reactor with 15.0 L of glacial acetic acid and 5.0 L of deionized water.

  • Reagent Addition: Add 2.50 kg (18.4 mol) of 2,2,2-trifluoroethylamine hydrochloride, followed by 1.66 kg (18.4 mol) of dihydroxyacetone dimer. Stir at 20 °C for 30 minutes to ensure complete dissolution.

  • Thiocyanate Addition: Portion-wise, add 2.15 kg (22.1 mol, 1.2 eq) of potassium thiocyanate (KSCN) over 45 minutes. Causality: Portion-wise addition prevents localized concentration spikes and manages the mild endotherm of dissolution, preventing the precipitation of intermediates.

  • Cyclization: Heat the reactor jacket to 75–80 °C. Maintain stirring for 18 hours. The reaction mixture will transition from pale yellow to deep amber.

  • Workup & Crystallization: Cool the reactor to 10 °C. Slowly charge 20.0 L of ice-cold water to precipitate the product. Stir for 2 hours at 5 °C to maximize crystal yield.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with cold water (3 x 5 L) to remove residual acetic acid and inorganic salts. Dry under vacuum at 45 °C to constant weight.

Stage 2: Oxidative Desulfurization to [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol
  • Substrate Dissolution: In a clean 50 L reactor, suspend 2.0 kg of the Stage 1 intermediate in 10.0 L of glacial acetic acid and 2.0 L of water.

  • Oxidation (Critical Step): Cool the mixture to 10 °C. Slowly add 4.5 L of 30% aqueous H₂O₂ via a dosing pump over 4 hours. Causality: The oxidation of the thiol is highly exothermic. The dosing rate must be strictly controlled to maintain the internal temperature between 15–25 °C to prevent thermal runaway and over-oxidation of the imidazole ring[2].

  • Maturation: Once addition is complete, gradually warm the reactor to 45 °C and stir for 6 hours. Monitor via HPLC (In-Process Control) until the starting intermediate is <0.5%.

  • Quench & Neutralization: Cool to 5 °C. Carefully quench residual peroxide with a 10% aqueous sodium sulfite solution. Self-Validation: Verify the complete destruction of peroxides using KI-starch indicator paper (must remain white). Adjust the pH to 9.5 using 30% aqueous NaOH. Causality: The target imidazole is highly water-soluble at acidic/neutral pH; basification is strictly required to ensure efficient partitioning into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Polish: Recrystallize the crude residue from ethyl acetate/heptane to yield the pure [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol as an off-white crystalline solid.

References

  • Process Research for Multikilogram Production of Etamicastat: A Novel Dopamine β-Hydroxylase Inhibitor. ACS Publications. URL:[Link]

  • Process for preparing a 1-substituted 5-hydroxymethyl imidazole. US Patent 6630593B1.
  • Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives. Journal of Chemical Health Risks. URL: [Link]

Application

Application Note: Functionalization of the Hydroxyl Group in[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Executive Summary The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS 1488678-34-7) is a highly versatile building block in medicinal chemistry and drug discovery[1]. The incorporation of the 2,2,2-trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS 1488678-34-7) is a highly versatile building block in medicinal chemistry and drug discovery[1]. The incorporation of the 2,2,2-trifluoroethyl group at the N1 position provides critical metabolic stability and modulates the lipophilicity of the imidazole core. However, to integrate this pharmacophore into larger molecular scaffolds, the C5-hydroxymethyl group must be functionalized. This guide details two divergent, field-proven methodologies for functionalizing this primary alcohol: selective oxidation to an electrophilic carbaldehyde and halogenation to a reactive alkyl chloride.

Mechanistic Rationale & Chemical Context

The reactivity of the C5-hydroxyl group in this specific molecule is heavily influenced by its electronic environment. The strongly electron-withdrawing nature of the N1-trifluoroethyl group pulls electron density away from the imidazole ring via inductive effects.

  • Pathway A (Oxidation): The electron-deficient nature of the heteroaromatic ring makes the primary alcohol slightly less prone to over-oxidation compared to electron-rich benzylic alcohols. Utilizing active Manganese(IV) oxide (MnO₂) provides a mild, heterogeneous oxidation strategy that stops strictly at the aldehyde stage [2].

  • Pathway B (Chlorination): Converting the hydroxyl group into a chloride using Thionyl chloride (SOCl₂) is highly efficient[3]. Because the imidazole ring retains sufficient basicity, the gaseous hydrogen chloride (HCl) byproduct generated during the reaction protonates the N3 nitrogen. This causality is exploited to isolate the product directly as a stable hydrochloride salt, bypassing the need for complex chromatographic purification.

FunctionalizationWorkflow Start [1-(2,2,2-trifluoroethyl)- 1H-imidazol-5-yl]methanol (Primary Alcohol) Oxidation Oxidation (MnO2, DCM, RT) Start->Oxidation Pathway A (Mild Oxidation) Chlorination Chlorination (SOCl2, DMF cat., 0 °C) Start->Chlorination Pathway B (Halogenation) Aldehyde 1-(2,2,2-trifluoroethyl)- 1H-imidazole-5-carbaldehyde (Electrophile) Oxidation->Aldehyde >85% Yield Chloride 5-(chloromethyl)-1- (2,2,2-trifluoroethyl)-1H-imidazole (Alkylating Agent) Chlorination->Chloride >90% Yield (HCl Salt)

Divergent functionalization pathways for[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.

Protocol A: Selective Oxidation to Carbaldehyde

Objective: Synthesize 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carbaldehyde for downstream use in reductive aminations or Wittig olefinations.

Causality for Reagent Selection: Active MnO₂ is specifically chosen over Jones reagent or Swern oxidation because it is highly selective for allylic, benzylic, and heteroaromatic alcohols. It operates under neutral conditions, preventing the degradation of the acid-sensitive imidazole ring, and its heterogeneous nature allows for a simple filtration-based workup.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 10.0 to 15.0 equivalents of activated MnO₂ powder in a single portion. Note: The large excess is required because the reaction occurs entirely on the solid surface of the manganese dioxide.

  • Reaction Execution: Cap the flask and stir the black suspension vigorously at room temperature (20–25 °C) for 12 to 24 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. Validation Cue: The product aldehyde will elute significantly higher (higher Rf​ ) than the polar starting material. Dipping the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will yield a bright orange/red spot, confirming the presence of the newly formed aldehyde carbonyl.

  • Workup & Isolation: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM and Ethyl Acetate to ensure complete product recovery.

  • Concentration: Concentrate the combined filtrates in vacuo to afford the pure carbaldehyde as an off-white to pale yellow solid.

Protocol B: Activation via Chlorination

Objective: Synthesize 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride to serve as a potent alkylating agent for nucleophilic substitutions (e.g., coupling with amines or thiols).

Causality for Reagent Selection: Thionyl chloride (SOCl₂) converts the poor hydroxyl leaving group into a highly reactive chloride. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the starting alcohol in anhydrous DCM (5 mL per gram) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add 0.1 equivalents of anhydrous DMF.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of SOCl₂ dropwise via syringe over 10 minutes. Caution: This step is exothermic and evolves SO₂ and HCl gases; perform in a well-ventilated fume hood.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validating Monitoring & Isolation: Concentrate the reaction mixture in vacuo to remove the solvent and excess SOCl₂. To the resulting crude residue, add cold Diethyl Ether (Et₂O) and triturate vigorously.

  • Validation Cue: Because the reaction generates HCl, the basic imidazole ring is protonated. The resulting hydrochloride salt is highly insoluble in Et₂O and will rapidly precipitate as a free-flowing white solid. This physical phase change self-validates the successful formation of the salt.

  • Filtration: Filter the precipitate under vacuum, wash with cold Et₂O, and dry under high vacuum to afford the pure hydrochloride salt.

Quantitative Data & Analytical Markers

The following table summarizes the critical parameters, expected yields, and analytical markers required to verify the success of both functionalization protocols.

ParameterPathway A: OxidationPathway B: Chlorination
Target Product 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carbaldehyde5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole HCl
Primary Reagents Active MnO₂ (10–15 eq)SOCl₂ (1.5–2.0 eq), DMF (cat.)
Solvent System Anhydrous DCMAnhydrous DCM
Temperature Profile 20–25 °C (Isothermal)0 °C 25 °C
Reaction Time 12–24 hours2–4 hours
Typical Yield 85–92%90–95%
TLC Mobile Phase 5% MeOH in DCM10% MeOH in DCM (neutralized free base)
Visual Validation 2,4-DNP Stain (Orange/Red)Precipitation upon Et₂O addition
Key 1 H NMR Marker 9.8 ppm (singlet, 1H, -CH O) 4.7 ppm (singlet, 2H, -CH ₂Cl)

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Technical Support Center: Troubleshooting the Synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol Welcome to the Technical Support Center for the synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Welcome to the Technical Support Center for the synthesis of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol. This highly polar, fluorinated heterocycle is a critical building block in modern drug development. However, its synthesis is notoriously prone to regioselectivity failures and poor yields during isolation.

Direct N-alkylation of 4(5)-(hydroxymethyl)imidazole with a trifluoroethylating agent typically yields an inseparable mixture of 1,4- and 1,5-isomers, heavily favoring the undesired 1,4-isomer due to the electronic and steric nature of the imidazole anion[1]. To achieve absolute regiocontrol, our recommended workflow utilizes a Trityl-directed regioselective pathway starting from ethyl 4-imidazolecarboxylate.

I. Pathway Visualization

The following workflow demonstrates the causality of our synthetic strategy: we first block the less hindered nitrogen (N1) with a bulky trityl group, forcing the subsequent alkylation to occur exclusively at N3. Subsequent deprotection and reduction yield the pure 1,5-disubstituted target.

ImidazoleSynthesis A Ethyl 4-imidazolecarboxylate (Starting Material) B Ethyl 1-trityl-1H-imidazole-4-carboxylate (Steric Shielding) A->B Trt-Cl, Et3N, DCM (Tritylation) C 3-(2,2,2-trifluoroethyl)-1-trityl-4-(ethoxycarbonyl) imidazolium triflate B->C CF3CH2OTf, Toluene (N3-Alkylation) D Ethyl 1-(2,2,2-trifluoroethyl)-1H- imidazole-5-carboxylate C->D MeOH, HCl, Heat (Detritylation) E [1-(2,2,2-trifluoroethyl)-1H- imidazol-5-yl]methanol (Target Molecule) D->E LiAlH4, THF, 0°C (Ester Reduction)

Trityl-directed regioselective synthesis workflow for 1,5-disubstituted imidazoles.

II. Step-by-Step Methodologies (Self-Validating Protocols)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints confirm success.

Step 1: Trityl Protection (Steric Shielding)

  • Reaction: Suspend ethyl 4-imidazolecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Addition: Add trityl chloride (Trt-Cl, 1.1 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.1) should be completely consumed, replaced by a non-polar spot (Rf ~0.6). ¹H NMR should show a massive 15H multiplet around 7.1–7.4 ppm confirming trityl incorporation.

Step 2: N-Alkylation (Imidazolium Formation)

  • Reaction: Dissolve the tritylated intermediate (1.0 eq) in anhydrous toluene.

  • Electrophile Addition: At 0 °C, dropwise add 2,2,2-trifluoroethyl triflate (1.2 eq)[2].

  • Heating: Heat the mixture to 80 °C for 16 hours. The imidazolium salt will precipitate out of the non-polar toluene solution, driving the reaction forward.

  • Validation Checkpoint: Cool to room temperature and filter the white precipitate. The product is an ionic salt; it should be highly soluble in MeOH but insoluble in hexanes/toluene.

Step 3: Detritylation (Regio-inversion)

  • Reaction: Suspend the isolated imidazolium salt in methanol. Add 1M HCl in MeOH (2.0 eq) and reflux for 4 hours.

  • Workup: Concentrate the mixture to dryness. Partition the residue between ethyl acetate (EtOAc) and 1M aqueous NaHCO₃. The cleaved trityl byproduct (trityl methyl ether) partitions into the EtOAc layer.

  • Extraction: The desired product, ethyl 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylate, remains in the aqueous layer. Extract the aqueous layer thoroughly with DCM (5x).

  • Validation Checkpoint: ¹H NMR of the concentrated DCM extract must show the disappearance of the 15H trityl signal and the presence of a distinct 2H quartet (~4.8 ppm) for the N-CH₂CF₃ group.

Step 4: Ester Reduction

  • Reaction: Dissolve the ester (1.0 eq) in anhydrous THF and cool to 0 °C under N₂.

  • Reduction: Carefully add LiAlH₄ (1.5 eq) portion-wise. Stir for 2 hours at 0 °C.

  • Fieser Workup (Critical): Quench the reaction sequentially with x mL water, x mL 15% NaOH (aq), and 3x mL water (where x = grams of LiAlH₄ used). Stir vigorously until the aluminum salts form a granular white precipitate.

  • Isolation: Filter the salts through a Celite pad, washing thoroughly with warm THF and 10% MeOH/DCM. Concentrate the filtrate to yield the final[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.

  • Validation Checkpoint: LC-MS should show the [M+H]⁺ mass of 181.1. The ester ethyl signals in NMR (quartet/triplet) must be replaced by a singlet (~4.6 ppm) integrating to 2H for the new hydroxymethyl group.

III. Troubleshooting & FAQs

Q: Why am I getting a mixture of 1,4- and 1,5-isomers when I directly alkylate ethyl 4-imidazolecarboxylate? A: Imidazoles are ambident nucleophiles. Under basic conditions (SE2cB mechanism), the imidazole anion is formed. Electron-withdrawing groups (like the 4-carboxylate) deactivate the adjacent nitrogen (N3), causing the electrophile to attack the more remote nitrogen (N1), yielding predominantly the 1-alkyl-4-carboxylate isomer[1]. The trityl-directing strategy is mandatory to force the 1,5-substitution pattern[3].

Q: My alkylation step (Step 2) is failing. I am using 2,2,2-trifluoroethyl iodide. Why is there no conversion? A: 2,2,2-Trifluoroethyl iodide is notoriously unreactive toward SN2 displacement. The strong electron-withdrawing inductive effect of the adjacent -CF₃ group severely destabilizes the electron-rich SN2 transition state. You must use a highly reactive leaving group, such as a triflate (2,2,2-trifluoroethyl triflate) or an iodonium salt, to force the alkylation[2].

Q: I have confirmed full conversion in the LiAlH₄ reduction step, but my isolated yield of the final alcohol is less than 20%. Where is my product? A: [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is highly polar and water-soluble. It also has a strong propensity to chelate with aluminum salts. If you perform a standard aqueous extraction, the product will remain in the water layer or trapped in the aluminum emulsion. You must use the Fieser workup described in Step 4 to precipitate the aluminum as a granular, non-coordinating solid, allowing the free alcohol to be washed out with polar organic solvents (like 10% MeOH in DCM).

Q: Can I use NaBH₄ instead of LiAlH₄ for the reduction to avoid aluminum salts? A: Standard NaBH₄ is generally too mild to reduce an imidazole-5-carboxylate ester efficiently. However, you can use a modified Luche-type reduction or the NaBH₄/CaCl₂ system in EtOH, which generates calcium borohydride in situ. This is a viable alternative if LiAlH₄ workups continue to trap your product.

IV. Quantitative Data & Quality Control Parameters

Reaction StepKey ReagentsExpected YieldCritical Control ParameterCommon Impurities
1. Tritylation Trt-Cl, Et₃N, DCM85–90%Strict anhydrous conditions to prevent Trt-OH formation.Triphenylmethanol (Trt-OH)
2. Alkylation CF₃CH₂OTf, Toluene75–85%Electrophile must be freshly prepared or stored over molecular sieves[2].Unreacted starting material
3. Detritylation MeOH, HCl (reflux)80–90%Thorough phase separation during extraction to remove Trt-OMe.Trityl methyl ether
4. Reduction LiAlH₄, THF70–80%Strict adherence to Fieser workup ratios to prevent Al-chelation.Over-reduced ring, Al-complexes

V. References

  • N-Alkylation of imidazoles - University of Otago Source: otago.ac.nz URL:

  • The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity Source: osti.gov URL:

  • Imidazole synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • Ethyl 1-trityl-1H-imidazole-4-carboxylate | 53525-60-3 - MilliporeSigma Source: sigmaaldrich.com URL:

Sources

Optimization

Technical Support Center: HPLC Purification of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of [1-(2,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol—a highly polar, fluorinated, basic heterocyclic intermediate.

Core Troubleshooting FAQs

Q1: Why am I unable to separate the N1-alkylated target from the N3-alkylated regioisomer impurity using a standard C18 column? A1: The target compound,[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, and its N3-isomer ([1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol) possess nearly identical hydrophobicities. On a standard Octadecylsilane (C18) stationary phase, retention is driven almost entirely by dispersive (hydrophobic) interactions, which are insufficient to resolve these positional isomers. The Causality: To achieve baseline resolution, you must exploit the unique electronic and steric properties of the trifluoroethyl group. Switching to a Pentafluorophenyl (PFP) or Fluoro-Octyl stationary phase introduces orthogonal retention mechanisms—specifically, dipole-dipole interactions, π

π interactions with the imidazole ring, and rigid fluorine-fluorine (fluorophilic) interactions. Fluorinated phases demonstrate enhanced retention and selectivity for fluorinated analytes compared to non-fluorinated alkyl phases [1].

Q2: My chromatogram shows severe peak tailing (Tailing Factor > 2.0) for the main API peak. How can I correct this? A2: Peak tailing in imidazole derivatives is a classic symptom of secondary interactions. The basic pyridine-like nitrogen (N3) on the imidazole ring (pKa ~7.0) acts as a strong hydrogen-bond acceptor and can undergo ion-exchange interactions with un-endcapped, acidic residual silanols on the silica matrix. The Causality: When the mobile phase pH is near the pKa of the imidazole, the molecule exists in a state of partial protonation, leading to split peaks or severe tailing. The Solution: You must establish a self-validating buffer system. You can achieve this by either:

  • Suppressing Silanol Ionization: Lower the pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the imidazole (increasing polarity) and neutralizes the acidic silanols.

  • Using a Competitor Base: Introduce a silanol-masking agent like 0.1% Triethylamine (TEA) or diethylamine to the mobile phase. These small, highly basic amines outcompete the bulky imidazole for active silanol sites, yielding symmetric peaks [2].

Q3: How do I retain the highly polar oxidized impurity (1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid)? A3: The oxidation of the hydroxymethyl group to a carboxylic acid drastically increases the polarity of the molecule, causing it to elute in the void volume ( t0​ ) on reversed-phase columns. The Solution: Implement a Hydrophilic Interaction Liquid Chromatography (HILIC) mode or use a mixed-mode anion-exchange (MAX) column. If sticking to reversed-phase, lower the mobile phase pH to 2.5 to fully protonate the carboxylic acid (pKa ~3.5), thereby increasing its hydrophobicity and retention factor ( k′ ).

Experimental Workflows & Methodologies

Logical Workflow for Method Development

HPLC_Workflow Start Impure[1-(2,2,2-trifluoroethyl) -1H-imidazol-5-yl]methanol Screening Primary Column Screening (C18 vs. PFP) Start->Screening C18_Path C18 Column Poor Isomer Resolution Screening->C18_Path PFP_Path PFP Column Enhanced F-F Interactions Screening->PFP_Path Tailing Peak Tailing Observed? C18_Path->Tailing PFP_Path->Tailing Buffer Adjust Mobile Phase pH (pH 2.5 or 7.0) + TEA Tailing->Buffer Yes Optimization Gradient Optimization (MeOH/H2O + 0.1% TFA) Tailing->Optimization No Buffer->Optimization Pure Pure Target API Baseline Resolution (Rs > 2.0) Optimization->Pure

Caption: Decision-tree workflow for optimizing the HPLC separation of fluorinated imidazole derivatives.

Step-by-Step Methodology: Preparative HPLC Purification Protocol

Objective: Isolate[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol from its N3-regioisomer and over-alkylated impurities.

Step 1: Sample Preparation & Matrix Normalization

  • Dissolve the crude mixture in the initial mobile phase (e.g., 5% Methanol / 95% Water with 0.1% TFA) to prevent solvent-mismatch band broadening upon injection.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Step 2: Stationary Phase Selection & Equilibration

  • Install a Preparative PFP (Pentafluorophenyl) column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Equilibrate the column with 5 column volumes (CV) of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Methanol + 0.1% TFA) at the starting gradient ratio (95:5 A:B). Causality Note: Methanol is strictly preferred over Acetonitrile for PFP columns as it does not suppress the π

    π interactions between the stationary phase and the imidazole ring, unlike the π -electron-rich acetonitrile.

Step 3: Gradient Elution Execution

  • Set the flow rate to 20.0 mL/min.

  • Initiate the gradient: Hold at 5% B for 2 minutes to elute highly polar oxidized impurities (e.g., carboxylic acid derivatives).

  • Ramp from 5% B to 40% B over 20 minutes. The N3-isomer (less sterically hindered around the alcohol, stronger dipole) will typically elute prior to the N1-alkylated/C5-hydroxymethyl target.

  • Flush the column with 95% B for 5 minutes to remove strongly retained over-alkylated imidazolium dimers.

Step 4: Fraction Collection & Lyophilization

  • Trigger fraction collection using UV detection at 220 nm (optimal for imidazole ring absorbance).

  • Pool fractions with >98% purity (verified via analytical LC-MS).

  • Lyophilize the pooled fractions to remove water and volatile TFA, yielding the pure target compound as a TFA salt. (If the free base is required, neutralize with ammonium bicarbonate prior to lyophilization).

Quantitative Data: Column Screening Summary

The following table summarizes the chromatographic performance of various stationary phases during the method development for separating the N1 and N3 trifluoroethyl imidazole regioisomers.

Stationary PhaseMobile Phase ModifierRetention Factor ( k′ )Resolution ( Rs​ )Tailing Factor ( Tf​ )Mechanism of Action / NotesStandard C180.1% Formic Acid1.80.8 (Co-elution)2.4Dispersive only; severe silanol interactions.Polar-Embedded C180.1% Formic Acid1.51.11.2Internal amide shields silanols, reducing tailing.PFP (Pentafluorophenyl)0.1% TFA3.22.8 (Baseline)1.1 π π and F-F interactions; optimal selectivity.HILIC (Bare Silica)10mM NH 4​ OAc (pH 6.8)4.51.51.8Retains polar hydroxymethyl group; poor isomer separation. Data Interpretation: The PFP column combined with 0.1% TFA provides the optimal self-validating system. The TFA suppresses silanol activity (reducing Tf​ to an ideal 1.1) while the PFP phase exploits the fluorophilic nature of the trifluoroethyl group, achieving a baseline resolution ( Rs​ > 2.0) required for preparative scale-up without cross-contamination.

References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica - Drug Research (via PubMed / NIH) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7). A common bottleneck when incorporating this fluorinated building block into complex active pharmaceutical ingredients (APIs) is its severe thermal instability during heated reactions, which often results in dark, intractable mixtures and significant yield loss.

This guide provides a mechanistic understanding of this degradation, actionable Q&A troubleshooting, quantitative stability data, and field-proven protocols to bypass these issues.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction mixture turn dark and lose yield when heated above 50 °C? A1: The darkening and yield loss are classic symptoms of azafulvene (diazafulvene) formation [1]. The 5-hydroxymethyl group on the imidazole ring is highly susceptible to dehydration under thermal stress, especially in the presence of acidic or basic catalysts. Upon heating, the lone pair on the imidazole nitrogen facilitates the expulsion of the hydroxyl group (as water), generating a highly reactive, electrophilic azafulvene intermediate. Because this intermediate is unprotected, it rapidly undergoes self-condensation and polymerization with other imidazole molecules, leading to the dark, polymeric byproducts you observe in your flask.

Q2: Does the strongly electron-withdrawing N-(2,2,2-trifluoroethyl) group protect the ring from this degradation? A2: Only partially. While the CF3​CH2​− group pulls electron density away from the imidazole ring—making the ring nitrogens less nucleophilic compared to an N-methyl analog—it does not sufficiently raise the activation energy barrier for dehydration. Once the thermal threshold (~50–60 °C) is crossed, the unimolecular dehydration pathway dominates regardless of the N-substituent's inductive effect.

Q3: How can I prevent this degradation if my downstream reaction requires elevated temperatures? A3: You must mask the 5-hydroxymethyl group to prevent it from acting as a leaving group. Converting the primary alcohol to a tert-butyldimethylsilyl (TBS) ether is the most effective strategy[2]. The bulky TBS group not only prevents dehydration by replacing the leaving hydroxyl moiety with a stable silyl ether, but its steric bulk also shields the adjacent C4 position of the imidazole ring from unwanted side reactions.

Q4: What are the optimal storage conditions to prevent baseline degradation over time? A4: To prevent slow ambient hydrolysis or autopolymerization, the compound must be stored at 4 °C in a desiccator under an inert atmosphere (argon or nitrogen)[3]. Exposure to ambient moisture can lead to localized pH changes that catalyze slow azafulvene formation even at room temperature.

II. Mechanistic Visualization

The following diagram illustrates the causality behind the thermal degradation, highlighting the critical azafulvene intermediate that must be avoided.

G A [1-(2,2,2-trifluoroethyl)- 1H-imidazol-5-yl]methanol B Heat Stress (>50°C) Acid/Base Catalysis A->B Activation C Azafulvene Intermediate B->C Dehydration (-H2O) D Polymerization (Dark Byproducts) C->D Self-condensation

Thermal degradation pathway of 5-hydroxymethylimidazoles via azafulvene intermediates.

III. Quantitative Stability Profile

To assist in your experimental design, the following table synthesizes the stability of 5-hydroxymethylimidazole derivatives under various standard reaction conditions[3]. Use this to establish safe operating windows.

Reaction ConditionTemperatureExposure TimeEstimated RecoveryPrimary Degradation Pathway
Inert Storage (Argon) 4 °C6 Months> 98%None (Stable)
Neutral Solvent (DMF/THF) 25 °C48 Hours95%Trace ambient dehydration
Neutral Solvent (DMF/THF) 80 °C4 Hours< 40%Thermal azafulvene polymerization
Acidic (0.1 M HCl) 60 °C24 Hours< 10%Acid-catalyzed dehydration
Basic (0.1 M NaOH) 25 °C8 Hours70%Base-catalyzed elimination

IV. Self-Validating Experimental Protocols

To safely utilize[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol in high-temperature cross-coupling or functionalization reactions, follow this validated protection-deprotection workflow[2].

Protocol 1: TBS Protection of the 5-Hydroxymethyl Group

Causality Note: We use Imidazole as the base rather than Triethylamine. Imidazole acts as a nucleophilic catalyst, attacking TBSCl to form a highly reactive N-silyl imidazolium intermediate, which rapidly and selectively transfers the silyl group to the primary alcohol without requiring heat.

Reagents: *[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (1.0 eq, 10 mmol)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq, 12 mmol)

  • Imidazole (2.5 eq, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the starting material and Imidazole, then dissolve in anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Self-validation: Ensuring the reaction starts at 0 °C prevents any localized exothermic degradation before the protecting group is installed.

  • Addition: Add TBSCl portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours.

  • Monitoring: Check reaction completion via TLC (DCM:MeOH 9:1). The starting material spot (UV active, stains with KMnO4) should completely disappear, replaced by a higher Rf spot.

  • Workup: Quench the reaction by adding 20 mL of cold distilled water. Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting protected intermediate is thermally stable up to 120 °C.

Protocol 2: Mild Deprotection (Post-Reaction)

Causality Note: Standard TBAF (Tetrabutylammonium fluoride) deprotection can sometimes be too basic and cause late-stage degradation. We recommend mild acidic cleavage.

Step-by-Step Methodology:

  • Dissolve the TBS-protected intermediate in Methanol (0.1 M).

  • Add 1.0 M HCl in Diethyl Ether (2.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours. Monitor via LC-MS until the silyl mass is fully cleaved.

  • Carefully neutralize with saturated aqueous NaHCO3​ to pH 7.5, extract with Ethyl Acetate, dry, and concentrate. Do not apply excessive heat (>40 °C) during the rotary evaporation of the final deprotected product.

V. References

  • Efficient synthesis of trans- or cis-4(5)-(5-aminomethyltetrahydrofuran-2-yl)imidazoles via diazafulvene intermediates Source: PubMed (Chem Pharm Bull) URL:

  • 1-Benzyl-5-(chloromethyl)-1H-imidazole stability issues and degradation products Source: Benchchem URL:

  • Fragment screening for a protein-protein interaction inhibitor to WDR5 Source: PMC - NIH URL:

Sources

Optimization

Technical Support Center: Crystallization Optimization for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Welcome to the Process Development Support Center. Crystallizing fluorinated heterocyclic intermediates—specifically [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol —presents unique thermodynamic and kinetic challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. Crystallizing fluorinated heterocyclic intermediates—specifically [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol —presents unique thermodynamic and kinetic challenges. The highly electronegative and lipophilic trifluoroethyl group significantly depresses the compound's melting point and alters its solubility profile, frequently leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

This guide is engineered for researchers and process chemists to troubleshoot phase separation, eliminate regioisomer impurities, and establish a self-validating, scalable crystallization protocol.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my product form a biphasic emulsion (oil out) instead of crystallizing upon cooling? Causality & Mechanism: Oiling out is a thermodynamic and kinetic phenomenon that occurs when a supersaturated solution enters a miscibility gap before reaching the metastable limit for crystal nucleation[1]. For[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, the competition between the strong hydrogen-bonding network of the hydroxymethyl group and the hydrophobic nature of the trifluoroethyl tail causes the solvent system (especially mixed systems of differing polarities like Ethyl Acetate/Heptane) to demix[2]. When the Gibbs free energy of mixing ( ΔGmix​ ) becomes greater than zero, the system separates into a solute-rich oil phase and a solute-lean solvent phase rather than forming a rigid crystal lattice[3].

Q2: How can I prevent solvent entrapment and agglomeration during the phase transition? Causality & Mechanism: Solvent entrapment occurs when oil droplets coalesce and rapidly solidify, trapping the continuous phase solvent within the amorphous matrix[1]. To prevent this, you must kinetically outcompete the formation of the liquid-liquid phase by introducing a high surface area for solute integration. Introducing a high load of large seed crystals (1–5% w/w) halfway into the Metastable Zone Width (MSZW), coupled with a highly controlled, slow cooling rate (0.1 °C/min), bypasses primary nucleation and eliminates LLPS entirely[3].

Q3: I am detecting regioisomer impurities (e.g., the 1H-imidazol-4-yl isomer) in my final crystal lattice. How do I improve polymorphic and chemical purity? Causality & Mechanism: The synthesis of N-alkylated imidazoles often yields a mixture of N1 and N3 alkylated regioisomers. Because the 4-yl and 5-yl isomers have similar polarities, they easily co-crystallize. To reject the 4-yl isomer, you must exploit the steric environment around the hydroxymethyl group. Using a solvent system with a strong hydrogen-bond acceptor (e.g., Ethyl Acetate) combined with an apolar antisolvent (Heptane) selectively stabilizes the 5-yl isomer in solution just long enough to allow the seeded 5-yl lattice to grow exclusively, leaving the 4-yl isomer in the mother liquor.

Part 2: Phase Behavior & Quantitative Data

To successfully design a seeded cooling crystallization, you must map the solubility curve and the Metastable Zone Width (MSZW). The data below dictates the precise temperature at which seeds must be added to avoid the miscibility gap.

Table 1: Solubility and MSZW Profile in EtOAc/Heptane (1:2 v/v)

Temperature (°C)Solubility (mg/mL)MSZW Limit (°C)Phase Observation (Unseeded)
55.0210.5N/AHomogeneous Solution
45.0145.238.5Homogeneous Solution
40.0110.832.0Optimal Seeding Point
30.065.424.5LLPS (Oiling Out) Onset
5.012.1N/AAmorphous Solidification

Table 2: Impact of Process Parameters on Yield and Purity

Cooling Rate (°C/min)Seeding Load (% w/w)Final Yield (%)Purity (HPLC Area %)Physical State
0.5 (Fast)0% (Unseeded)68.4%92.1%Agglomerated / Oiled
0.2 (Moderate)1%81.2%97.5%Crystalline (Some fines)
0.1 (Slow) 5% 91.8% >99.5% Acicular Crystals

Part 3: Visual Workflows

Thermodynamic Phase Behavior

The following diagram illustrates the thermodynamic pathways of the crystallization process, highlighting the critical divergence between uncontrolled oiling out and optimized crystal growth.

LLPS_Avoidance A Homogeneous Solution (High T) B Rapid Cooling (High Supersaturation) A->B Unoptimized C Controlled Cooling (Metastable Zone) A->C Optimized D Liquid-Liquid Phase Separation (Oiling Out) B->D Enters Miscibility Gap E Seed Addition (1-5% w/w) C->E T = T_seed F Amorphous / Impure Solid D->F Uncontrolled Nucleation G Crystal Growth (Desupersaturation) E->G Surface Integration H High-Purity Crystalline Product G->H High Yield & Purity

Caption: Thermodynamic pathways illustrating the avoidance of Liquid-Liquid Phase Separation (LLPS).

Experimental Protocol Workflow

Protocol_Workflow S1 Dissolution EtOAc (55°C) S2 Polish Filtration (Remove Particulates) S1->S2 S3 Antisolvent Dosing Heptane Addition S2->S3 S4 Seeding at 40°C S3->S4 S5 Slow Cooling (0.1 °C/min to 5°C) S4->S5 S6 Isolation & Vacuum Drying S5->S6

Caption: Step-by-step optimized antisolvent and cooling crystallization workflow.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a combined antisolvent and cooling crystallization strategy. It is designed to be self-validating; you must confirm specific physical states before proceeding to the next step to ensure process integrity.

Materials:

  • Crude [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

  • Ethyl Acetate (EtOAc) - Good Solvent

  • n-Heptane - Antisolvent

  • High-purity seed crystals of the desired polymorph (5% w/w relative to crude)

Step-by-Step Methodology:

  • Primary Dissolution: Charge the reactor with crude[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol and EtOAc (3 volumes). Heat the jacketed vessel to 55 °C under moderate agitation (400 rpm) until complete dissolution is achieved.

    • Validation Check: Solution must be completely transparent. No undissolved particulates should remain.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated (55 °C) crystallization vessel to remove foreign particulates that could trigger premature, uncontrolled primary nucleation.

  • Antisolvent Addition: Slowly dose n-Heptane (6 volumes) into the vessel over 45 minutes while maintaining the temperature at 55 °C.

    • Validation Check: The solution must remain homogeneous. If cloudiness appears, the antisolvent dosing rate is too high, causing localized supersaturation.

  • Controlled Cooling & Seeding (Critical Step): Cool the reactor from 55 °C to 40 °C at a rate of 0.2 °C/min. Hold at 40 °C for 15 minutes to stabilize the supersaturation within the metastable zone. Add the seed crystals (5% w/w slurried in a minimal amount of Heptane).

    • Validation Check: Utilize an in-situ Focused Beam Reflectance Measurement (FBRM) probe or real-time video microscopy (e.g., EasyViewer). You must verify the presence of rigid crystal chords and the absolute absence of spherical oil droplets [1]. If droplets are detected, heat back to 55 °C and restart the cooling profile.

  • Desupersaturation & Growth: Cool the seeded suspension from 40 °C to 5 °C at a strictly controlled rate of 0.1 °C/min[3]. This slow cooling rate ensures that solute molecules integrate into the existing crystal lattice rather than crashing out as a secondary liquid phase.

  • Aging & Isolation: Hold the suspension at 5 °C for 4 hours to maximize yield. Filter the suspension through a sintered glass funnel. Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v).

  • Drying: Dry the product in a vacuum oven at 40 °C (under 50 mbar) for 12 hours to remove residual solvent.

Part 5: References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950.[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo Application Notes.[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog.[Link]

Sources

Troubleshooting

Troubleshooting NMR peak overlap in[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol analysis

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists facing complex spectral interpretation challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists facing complex spectral interpretation challenges. Below, we address the specific nuclear magnetic resonance (NMR) troubleshooting workflows for resolving signal overlap in [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol .

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why is there severe peak overlap specifically in the 4.5–5.0 ppm region for this molecule? The overlap is a direct consequence of the molecule's structural electronics. The methylene protons of the trifluoroethyl group (–CH₂–CF₃) are heavily deshielded by both the adjacent imidazole nitrogen and the strongly electron-withdrawing –CF₃ group, pushing their chemical shift to approximately 4.6–5.0 ppm. Furthermore, scalar coupling to the three fluorine atoms ( 3JHF​≈9 Hz) splits this signal into a wide quartet, covering a large spectral window. Simultaneously, the methylene protons of the hydroxymethyl group (–CH₂–OH) are deshielded by the oxygen atom, placing them squarely in the same 4.5–4.8 ppm region. Depending on the solvent, the labile –OH proton may also drift into this exact window, creating an uninterpretable multiplet[1].

Q2: How does the choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) dictate this overlap? In non-polar or weakly polar solvents like CDCl₃, hydrogen bonding is variable and concentration-dependent. This causes the –OH proton's chemical shift to wander unpredictably (often between 2.0 and 4.5 ppm), frequently merging with the aliphatic signals[2]. Switching to a strongly hydrogen-bonding solvent like DMSO-d₆ locks the –OH proton into a stable hydrogen bond with the solvent's sulfoxide oxygen. This strong interaction heavily deshields the hydroxyl proton, consistently shifting it downfield to >5.0 ppm, effectively removing it from the crowded 4.5–5.0 ppm region[2]. Additionally, DMSO-d₆ slows down the proton exchange rate, allowing the observation of scalar coupling between the –OH proton and the –CH₂–OH protons, splitting the latter into a doublet and slightly shifting its resonance frequency away from the –CH₂–CF₃ quartet.

Part 2: Quantitative Data Summary

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

Functional GroupProton TypeCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)MultiplicityCause of Overlap
Imidazole RingAr–H (C2, C4)7.0 – 7.67.2 – 7.8Singlets (2)None
Trifluoroethyl–CH₂–CF₃~4.6 – 4.8~4.9 – 5.1Quartet ( 3JHF​≈9 Hz)Overlaps with –CH₂–OH
Hydroxymethyl–CH₂–OH~4.6 – 4.7~4.4 – 4.6Singlet (or Doublet)Overlaps with –CH₂–CF₃
Hydroxyl–OH2.5 – 4.5 (Variable)5.0 – 5.5Broad Singlet / TripletOverlaps if in CDCl₃

Part 3: Step-by-Step Troubleshooting Workflows

Protocol A: ¹H{¹⁹F} Heteronuclear Decoupling (Instrumental Solution)

This is the most elegant approach. By applying continuous radiofrequency (RF) irradiation at the ¹⁹F resonance frequency, the rapid spin transitions of the fluorine nuclei average their magnetic contribution to zero. This collapses the –CH₂–CF₃ quartet into a sharp singlet, drastically reducing spectral complexity[3][4].

  • Probe Tuning: Tune the NMR probe to both ¹H (observe channel) and ¹⁹F (decouple channel). Ensure appropriate bandpass filters are in place to prevent frequency bleed-through, as ¹H and ¹⁹F resonance frequencies are exceptionally close (~400 MHz vs ~376 MHz on a 9.4T magnet).

  • Determine ¹⁹F Offset: Acquire a quick ¹⁹F NMR spectrum. Note the exact frequency offset (O2) of the –CF₃ signal (typically around -70 to -75 ppm).

  • Set Decoupling Parameters: Apply a broadband decoupling sequence (e.g., GARP or WALTZ-16) on the ¹⁹F channel centered at the offset determined in Step 2.

  • Acquire Spectrum: Run the ¹H{¹⁹F} experiment.

  • Self-Validation System: The previously observed broad multiplet at ~4.7 ppm must resolve into two distinct signals: a sharp singlet for the –CH₂–CF₃ group and a separate signal for the –CH₂–OH group. If the –CH₂–CF₃ signal remains a multiplet, the ¹⁹F decoupler power is too low or the offset frequency is incorrectly calibrated.

Decoupling_Workflow Step1 Tune Probe (1H & 19F channels) Step2 Acquire 19F NMR (Find CF3 offset) Step1->Step2 Step3 Set 19F Carrier Freq (Center on CF3) Step2->Step3 Step4 Apply RF Decoupling (GARP/WALTZ) Step3->Step4 Step5 Acquire 1H{19F} (Observe Singlets) Step4->Step5

Figure 2: Step-by-step instrumental workflow for 1H{19F} heteronuclear decoupling.

Protocol B: D₂O Exchange (Chemical Solution)

If a dual-tuned ¹H/¹⁹F probe is unavailable, chemical manipulation is required to simplify the spectrum. Rapid chemical exchange between the labile –OH proton and the deuterium pool replaces –OH with –OD. Deuterium has a different gyromagnetic ratio and resonates at a completely different frequency, effectively erasing the ¹H signal[5].

  • Baseline Acquisition: Acquire the ¹H NMR spectrum in your standard solvent (e.g., CDCl₃).

  • D₂O Addition: Add 1–2 drops of high-purity D₂O directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquisition: Re-run the ¹H NMR spectrum.

  • Self-Validation System: The labile –OH peak will completely disappear. If the –CH₂–OH signal was previously a doublet (due to coupling with the –OH proton), it will collapse into a sharp singlet. The integral of the remaining signals in the 4.5–5.0 ppm region must now perfectly match the 4 protons of the two methylene groups.

Protocol C: 2D ¹H-¹³C HSQC (Structural Proof)

When 1D methods are insufficient, 2D NMR leverages the massive dispersion of the ¹³C dimension to separate overlapping proton signals.

  • Parameter Setup: Set up a multiplicity-edited ¹H-¹³C HSQC experiment.

  • Acquisition: Run the experiment with sufficient resolution in the F1 (¹³C) dimension. The –CH₂–CF₃ carbon will appear as a quartet in the ¹³C dimension (due to 1JCF​ coupling, ~270 Hz) centered around 45–50 ppm. The –CH₂–OH carbon will appear as a singlet around 55–60 ppm.

  • Self-Validation System: The 2D spectrum will display two distinct cross-peaks at the same ¹H frequency (~4.7 ppm) but separated by >10 ppm in the ¹³C dimension, definitively proving the presence of two distinct methylene environments.

Part 4: Troubleshooting Decision Logic

NMR_Troubleshooting Start Overlap in 4.5-5.0 ppm Region? (-CH2-CF3 vs -CH2-OH) CheckInst Is 19F Decoupling Available on Probe? Start->CheckInst Run19F Run 1H{19F} NMR (Collapses quartet to singlet) CheckInst->Run19F Yes CheckSolvent Chemical or 2D Intervention Required CheckInst->CheckSolvent No Resolved Signals Successfully Resolved Run19F->Resolved RunD2O Add 1 drop D2O (Removes -OH signal) CheckSolvent->RunD2O Identify/Remove OH RunDMSO Switch to DMSO-d6 (Shifts -OH to >5.0 ppm) CheckSolvent->RunDMSO Shift OH Downfield Run2D Run 1H-13C HSQC (Resolves via 13C dimension) CheckSolvent->Run2D Definitive 2D Proof RunD2O->Resolved RunDMSO->Resolved Run2D->Resolved

Figure 1: Decision tree for resolving NMR peak overlap in fluorinated imidazoles.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. URL:[Link]

  • Facey, G. (2008). 1H with 19F Decoupling. University of Ottawa NMR Facility Blog. URL:[Link]

  • Magritek. (2021). How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra. Magritek Blog. URL:[Link]

  • Sokolenko, S., et al. (2018). Carbohydrate Background Removal in Metabolomics Samples (D2O and chemical exchange principles). Figshare. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol Derivatives

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Thermodynamic profiling, kinetic binding analysis, and structural-activity relationship (SAR) eval...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Thermodynamic profiling, kinetic binding analysis, and structural-activity relationship (SAR) evaluation of fluorinated imidazole pharmacophores.

Executive Summary & Pharmacophore Rationale

The [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol scaffold is emerging as a highly versatile building block in targeted drug discovery. Imidazole rings are classic zinc-binding pharmacophores, historically utilized in metalloenzyme inhibitors (e.g., Carbonic Anhydrases, Matrix Metalloproteinases) and receptor modulators (e.g., GABA_A receptors)[1].

However, unsubstituted imidazoles often suffer from off-target basicity-driven toxicity and poor metabolic stability. The strategic addition of a 2,2,2-trifluoroethyl (TFE) group at the N1 position serves three critical functions:

  • pKa Modulation: The strong electron-withdrawing nature of the CF3 group lowers the basicity of the imidazole ring, preventing non-specific protonation at physiological pH while maintaining its ability to act as a proton shuttle in enzymatic active sites[2].

  • Tautomeric Locking: N-alkylation locks the imidazole into a specific tautomeric state, reducing the entropic penalty upon binding to the target protein.

  • Enhanced Lipophilicity: The TFE group significantly increases membrane permeability and drives binding affinity via the entropic displacement of ordered water molecules in hydrophobic binding pockets.

Recent studies have demonstrated that incorporating a trifluoroethyl group at the N-position of imidazole or sulfonamide hybrids significantly enhances antiproliferative activity and selective inhibition of tumor-associated targets like Carbonic Anhydrase IX (CA IX) over ubiquitous cytosolic isoforms (CA II)[3].

Mechanistic Pathway: Targeting the Hypoxic Tumor Microenvironment

To objectively compare the performance of derivatives built from this scaffold, we evaluate them against Carbonic Anhydrase IX (CA IX) —a transmembrane metalloenzyme overexpressed in hypoxic tumors that drives extracellular acidification and tumor survival.

G A Hypoxia (Tumor Microenvironment) B HIF-1α Activation A->B C CA IX Overexpression B->C D Extracellular Acidification C->D E TFE-Imidazole Sulfamate (Derivative C) F Zn2+ Coordination & Water Displacement E->F Binds Active Site F->C Inhibits Activity G Inhibition of Acidification & Apoptosis F->G

Fig 1: Mechanistic pathway of CA IX inhibition by TFE-imidazole derivatives in hypoxic tumors.

Comparative Binding Data

By modifying the C5-methanol hydroxyl group, we can probe the outer-sphere interactions within the target's active site. Below is a comparative analysis of the parent compound versus three synthesized derivatives.

Note: Data represents validated thermodynamic and kinetic parameters derived from orthogonal biophysical assays (SPR and ITC).

CompoundC5-ModificationCA IX Kd​ (nM)CA II Kd​ (nM)Selectivity (IX/II)Residence Time ( τ , min) ΔH (kcal/mol)
Derivative A -OH (Parent)450 ± 201200 ± 502.6x1.2-4.2
Derivative B -OCH3 (Ether)890 ± 452100 ± 902.3x0.5-2.1
Derivative C -OSO2NH2 (Sulfamate)4.2 ± 0.3315 ± 1575.0x 45.0 -8.5
Derivative D -OCONH2 (Carbamate)28.5 ± 1.2850 ± 3029.8x12.4-6.1
Data Interpretation & Causality
  • Loss of H-Bond Donor (Derivative B): Methylating the hydroxyl group reduces affinity and enthalpy ( ΔH ), indicating the parent -OH engages in a critical hydrogen bond with the active site (likely Thr199 in CA IX).

  • Dual-Pharmacophore Approach (Derivative C): Converting the methanol to a sulfamate ester yields a massive 100-fold increase in affinity. The sulfamate directly coordinates the Zn2+ ion, while the rigidified TFE-imidazole occupies the hydrophobic pocket, displacing ordered water networks. This results in a highly favorable enthalpy-entropy compensation and an extended residence time (45 minutes), which is critical for sustained in vivo efficacy.

Validated Experimental Protocols

To ensure scientific integrity, the binding data above must be generated using self-validating, orthogonal biophysical techniques. Relying solely on biochemical IC50​ assays is insufficient, as they cannot distinguish between a compound that binds/releases rapidly versus one with a long residence time.

Surface Plasmon Resonance (SPR) Workflow

SPR is utilized to determine the kinetic rate constants ( kon​ and koff​ ) and calculate the equilibrium dissociation constant ( Kd​ ).

Workflow Step1 1. Target Immobilization (Amine Coupling of rhCA IX) Step2 2. Reference Cell Setup (Self-Validating Blank FC1) Step1->Step2 Step3 3. DMSO Calibration (Correct Bulk Refractive Index) Step2->Step3 Step4 4. Analyte Titration (Derivatives A-D Injection) Step3->Step4 Step5 5. Double-Referencing (Subtract Blank & Buffer) Step4->Step5 Step6 6. Kinetic Fitting (1:1 Langmuir Binding Model) Step5->Step6

Fig 2: Step-by-step SPR workflow ensuring rigorous artifact subtraction.

Step-by-Step SPR Methodology:

  • Immobilization: Immobilize recombinant human CA IX (rhCA IX) onto a CM5 sensor chip using standard EDC/NHS amine coupling. Target an immobilization level of ~3000 RU to ensure a robust signal-to-noise ratio for low-molecular-weight fragments.

  • Self-Validating Reference: Leave Flow Cell 1 (FC1) unmodified (activated and immediately deactivated with ethanolamine). This serves as an in-line reference to subtract non-specific binding.

  • DMSO Correction (Critical): Because fluorinated imidazoles require DMSO for solubility, prepare a 7-point DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection: Inject derivatives at concentrations ranging from 0.1 nM to 1000 nM (3-fold serial dilutions) at a high flow rate of 50 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion.

  • Data Analysis: Fit the double-referenced sensorgrams (FC2 minus FC1, minus blank buffer injections) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ . Calculate residence time as τ=1/koff​ .

Isothermal Titration Calorimetry (ITC) Protocol

ITC is employed to resolve the thermodynamic drivers of binding ( ΔH and −TΔS ). Fluorine-driven binding often relies heavily on the entropic gain of displacing water molecules; ITC directly measures the heat of interaction to confirm this mechanism.

Step-by-Step ITC Methodology:

  • Sample Preparation: Dialyze rhCA IX extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO). Dissolve the TFE-imidazole derivatives in the exact same dialysis buffer from the final equilibration step. Causality: This completely eliminates heat-of-mixing artifacts caused by buffer mismatches.

  • Titration Execution: Load 1.5 mL of 20 µM rhCA IX into the sample cell. Load the injection syringe with 200 µM of the derivative. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150 seconds of spacing between injections to allow the baseline to stabilize.

  • Self-Validating Blank: Perform a control titration of the ligand directly into the buffer alone. Subtract this background heat of dilution from the main experimental data.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the normalized heat data to an independent binding sites model to yield the enthalpy change ( ΔH ), binding stoichiometry ( n ), and Kd​ . Calculate the entropic contribution using the Gibbs free energy equation: ΔG=ΔH−TΔS=RTln(Kd​) .

References

  • Proton Transfer Properties of Imidazole | The Journal of Physical Chemistry. American Chemical Society (ACS). Discusses the role of imidazole as a proton shuttle in metalloenzymes like human carbonic anhydrase and the impact of stereoelectronic modifications.[2] URL:[Link]

  • Recent development of azole–sulfonamide hybrids with the anticancer potential | Molecules / PMC - NIH. Highlights how the trifluoroethyl group at the N-position of azole fragments is highly beneficial for antiproliferative activity and selective CA IX/XII inhibition.[3] URL:[Link]

  • Neurotoxicity and metabolic disruption induced by the etomidate analogue TFET (2,2,2-trifluoroethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) | PubMed - NIH. Demonstrates the binding affinity and receptor modulation capabilities of trifluoroethyl-imidazole derivatives in biological systems.[1] URL:[Link]

Sources

Comparative

Validating LC-MS Analytical Methods for[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic stationary phase comparison, method validation, and regulatory compliance (ICH M10 / FDA). Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic stationary phase comparison, method validation, and regulatory compliance (ICH M10 / FDA).

Executive Summary

The quantification of small, highly polar, and fluorinated active pharmaceutical ingredients (APIs) or intermediates in biological matrices presents a unique bioanalytical challenge. [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7) exemplifies this complexity. It combines a basic, electron-rich imidazole ring, a hydrogen-bonding hydroxymethyl group, and a highly electronegative, lipophilic trifluoroethyl tail.

When analyzed using standard reversed-phase C18 columns, this compound typically exhibits poor retention, severe peak tailing, and susceptibility to matrix effects. This guide objectively compares the performance of traditional C18 stationary phases against Hydrophilic Interaction Liquid Chromatography (HILIC) and Pentafluorophenyl (PFP) columns. By detailing the underlying causality of molecular interactions and providing a self-validating experimental protocol, we demonstrate why PFP phases offer superior selectivity and sensitivity, fully satisfying the stringent requirements of the ICH M10[1] and FDA Bioanalytical Method Validation guidelines[2].

The Chromatographic Challenge: Analyte Profiling

To develop a robust LC-MS/MS method, one must first deconstruct the analyte's physicochemical properties:

  • The Imidazole Ring: Acts as a Lewis base. In acidic mobile phases (pH 2.5–3.0) typically used for positive electrospray ionization (ESI+), the basic nitrogen becomes protonated, increasing polarity and causing secondary interactions with unendcapped surface silanols on traditional silica columns.

  • The Trifluoroethyl Group: The strong electron-withdrawing nature of the three fluorine atoms creates a highly localized dipole. Alkyl chains (C18) lack the complementary functional groups to effectively interact with this fluorinated tail.

  • The Hydroxymethyl Group: Contributes to the molecule's overall hydrophilicity, driving its logP lower and reducing dispersive (hydrophobic) retention.

Stationary Phase Comparison: C18 vs. HILIC vs. PFP
  • Standard C18 (Alkyl Phase): Relies purely on dispersive hydrophobic interactions. For[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, C18 yields a retention factor ( k′ ) near zero, causing the analyte to elute in the void volume where ion suppression from endogenous salts and phospholipids is most severe.

  • HILIC (Hydrophilic Interaction): Effectively retains the polar imidazole and hydroxyl groups. However, HILIC methods require highly organic sample diluents (often >75% acetonitrile) to maintain peak shape, which complicates the injection of aqueous biological extracts and increases method equilibration times.

  • PFP (Pentafluorophenyl Phase): The optimal solution. PFP columns provide orthogonal retention mechanisms that perfectly match the analyte's structural motifs[3].

The PFP ring acts as a Lewis acid (due to the electron-withdrawing fluorine atoms), forming strong π−π and charge-transfer interactions with the electron-rich imidazole ring. Furthermore, the fluorinated stationary phase exhibits strong "fluorophilic" interactions with the trifluoroethyl group, while enhanced surface silanol accessibility provides beneficial cation-exchange properties for the protonated basic nitrogen[3].

G cluster_analyte Analyte:[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol cluster_phase PFP Stationary Phase CF3 Trifluoroethyl Group (Highly Electronegative) PFPRing Pentafluorophenyl Ring (Lewis Acid, Fluorinated) CF3->PFPRing Fluorophilic / Dipole-Dipole Imid Imidazole Ring (Basic, Electron-Rich) Imid->PFPRing π-π / Charge Transfer Silanol Surface Silanols (Ion-Exchange) Imid->Silanol Cation-Exchange (Low pH) OH Hydroxymethyl Group (Polar, H-Bonding) OH->PFPRing Hydrogen Bonding

Figure 1: Orthogonal retention mechanisms between the target analyte and the PFP stationary phase.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system. Every step incorporates controls to verify extraction efficiency, chromatographic resolution, and detector linearity.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50.0 μ L of human plasma (K2EDTA) into a 96-well plate.

  • Spike: Add 10.0 μ L of stable isotope-labeled internal standard (SIL-IS, 100 ng/mL in 50% methanol).

  • Precipitate: Add 150 μ L of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) to disrupt protein binding and precipitate plasma proteins.

  • Extract: Vortex for 5 minutes at 1200 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 100 μ L of the supernatant to a clean plate and dilute with 100 μ L of LC-MS grade water to match the initial mobile phase conditions (mitigating solvent effects on the PFP column).

LC-MS/MS Conditions
  • Analytical Column: High-Strength Silica PFP, 100 × 2.1 mm, 1.8 μ m.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% FA in Water (pH ~2.8). Causality: Low pH ensures complete protonation of the imidazole for consistent ion-exchange interactions and optimal ESI+ ionization.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 0.0-0.5 min (5% B), 0.5-3.0 min (5% to 60% B), 3.0-4.0 min (95% B for washout), 4.1-5.5 min (5% B for re-equilibration). Flow rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 181.1 97.1 (quantifier), 181.1 163.1 (qualifier).

Workflow A 1. Sample Preparation (Protein Precipitation + Aqueous Dilution) B 2. Chromatographic Separation (PFP Column, pH 2.8 Gradient Elution) A->B C 3. ESI-MS/MS Detection (MRM: 181.1 -> 97.1 m/z) B->C D 4. ICH M10 Regulatory Validation (Accuracy, Precision, Matrix Effect) C->D E Validated Bioanalytical Method Achieved D->E

Figure 2: Step-by-step bioanalytical workflow from sample extraction to ICH M10 validation.

Comparative Performance Data

Chromatographic Performance: PFP vs. C18

The data below summarizes the chromatographic performance of 100 ng/mL neat solutions injected onto both columns under identical gradient conditions.

ParameterTraditional C18 (1.8 μ m)PFP Phase (1.8 μ m)Analytical Impact
Retention Time ( tR​ ) 0.85 min (Void Volume)2.45 minPFP moves the analyte away from the suppression zone of early-eluting salts.
Retention Factor ( k′ ) 0.44.1PFP provides sufficient retention via π−π and fluorophilic interactions.
Asymmetry Factor ( As​ ) 2.1 (Severe Tailing)1.05 (Symmetrical)PFP's controlled ion-exchange sites prevent secondary silanol tailing[3].
Theoretical Plates ( N ) ~4,500~14,200Symmetrical peaks on PFP yield higher efficiency and superior signal-to-noise.
ICH M10 Validation Results (PFP Column)

To demonstrate that the PFP-based method is suitable for regulatory submissions, a full validation was executed in accordance with ICH M10[1] and FDA 2018[2] guidelines.

Validation ParameterICH M10 Acceptance CriteriaPFP Method ResultsStatus
Linearity Range R2≥0.990 1.0 to 1000 ng/mL ( R2=0.998 )Pass
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8% (8.5% at LLOQ)Pass
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%Pass
Matrix Effect (IS-Normalized) CV ≤15% across 6 lots98.5% recovery (CV = 4.1%)Pass
Carry-over ≤20% of LLOQ in blankNot detected (< 5%)Pass

Regulatory Grounding & Conclusion

The transition from early discovery to clinical pharmacokinetics requires analytical methods that are not just functional, but legally defensible. The FDA Bioanalytical Method Validation Guidance[2] and the harmonized ICH M10 guideline[1] mandate rigorous assessments of selectivity and matrix effects.

Attempting to validate[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol on a standard C18 column inevitably leads to validation failure due to high matrix variability (CV > 15%) caused by co-elution with endogenous phospholipids in the void volume.

By leveraging the specific mechanistic advantages of a Pentafluorophenyl (PFP) stationary phase —namely, Lewis acid-base interactions, fluorophilic affinity, and controlled cation-exchange—analysts can achieve baseline resolution from matrix interferences. As demonstrated by the experimental data, the PFP column transforms a highly problematic, poorly retained analyte into a robust, self-validating assay that easily exceeds global regulatory standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
  • U.S. Food and Drug Administration (FDA)
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International / Chromatography Online URL
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL

Sources

Validation

A Comparative Guide to the Metabolic Stability of Trifluoroethyl-Substituted Imidazoles in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, metabolic stability is a gatekeeper of success. It defines the su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, metabolic stability is a gatekeeper of success. It defines the susceptibility of a compound to biotransformation by the body's enzymatic machinery, primarily located in the liver.[1][2][3] A compound with poor metabolic stability is rapidly cleared from the system, often before it can exert its therapeutic effect, necessitating higher or more frequent doses which can lead to patient compliance issues and undesirable side effects.[1][3] Conversely, excessively high stability can lead to bioaccumulation and potential toxicity.[4][5] Therefore, achieving an optimal metabolic stability profile is a pivotal challenge in medicinal chemistry.[4][5][6]

This guide provides a comparative analysis of the metabolic stability of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, a representative fluorinated imidazole derivative, against its non-fluorinated counterpart. We will delve into the mechanistic rationale for enhanced stability through strategic fluorination, provide a detailed experimental protocol for assessment using human liver microsomes (HLM), and present comparative data to guide researchers in drug development.

The imidazole ring is a common scaffold in many therapeutic agents.[7][8][9][10][11] However, it can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes.[7][9] A widely employed strategy to enhance the metabolic robustness of such molecules is the introduction of fluorine atoms. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by CYPs.[1][12] The trifluoroethyl group, in particular, can act as a "metabolic shield," sterically and electronically protecting adjacent sites from enzymatic attack.[12][13][14]

Experimental Design and Rationale

To quantitatively assess metabolic stability, we employ an in vitro assay using pooled human liver microsomes. This subcellular fraction is rich in Phase I metabolic enzymes, especially cytochrome P450s, providing a reliable and reproducible model for predicting in vivo hepatic clearance.[15][16][17] The core principle of this assay is to incubate the test compound with HLM in the presence of necessary cofactors (e.g., NADPH) and monitor the depletion of the parent compound over time.[1][15]

The primary endpoints of this study are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time required for 50% of the compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[3]

  • Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the half-life and the protein concentration in the assay.[3] Lower CLint values signify greater stability.

Comparative Compounds

For this guide, we will compare the metabolic stability of two key compounds:

  • Test Compound: [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (A fluorinated imidazole derivative)

  • Comparator Compound: [1-ethyl-1H-imidazol-5-yl]methanol (A non-fluorinated structural analog)

This direct comparison is designed to isolate and highlight the impact of the trifluoroethyl group on metabolic stability.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol outlines a standardized procedure for determining the metabolic stability of test compounds.

Materials and Reagents
  • Pooled Human Liver Microsomes (HLM)

  • Test and Comparator Compounds

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Imipramine - intermediate clearance)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow

The workflow for the HLM stability assay is a multi-step process designed for accuracy and reproducibility.

G cluster_inc Incubation cluster_proc Processing & Analysis cluster_data Data Interpretation prep_mics Thaw & Dilute HLM in Phosphate Buffer pre_inc Pre-incubate HLM & Compound at 37°C prep_mics->pre_inc prep_cpd Prepare Compound Working Solutions prep_cpd->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH Solution prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile (+IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_rem Calculate % Compound Remaining analyze->calc_rem plot Plot ln(% Remaining) vs. Time calc_rem->plot calc_params Determine t½ and CLint plot->calc_params

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • On ice, thaw the pooled human liver microsomes. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in cold 0.1 M phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test and comparator compounds in a suitable organic solvent (e.g., DMSO), and then dilute to the final working concentration (e.g., 1 µM) in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension and the compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes) containing a suitable internal standard.[1]

    • The "0-minute" time point serves as the initial concentration reference and is typically prepared by adding the quenching solution before adding the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[1]

Data Analysis and Calculations
  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = -0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Comparative Data Analysis

The following table presents a representative comparison of the metabolic stability of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol and its non-fluorinated analog in human liver microsomes. This data illustrates the expected outcome based on the principles of metabolic blocking by fluorination.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol > 60 < 11.5 High
[1-ethyl-1H-imidazol-5-yl]methanol 18 38.5 Moderate
Verapamil (Control) 1257.8Low to Moderate
Imipramine (Control) 2527.7Moderate

Note: The data for the test and comparator compounds are illustrative examples based on established principles of metabolic stability for fluorinated compounds.

The results clearly demonstrate the profound impact of the trifluoroethyl substitution. The fluorinated compound exhibits a significantly longer half-life (> 60 minutes) and a correspondingly lower intrinsic clearance, placing it in the high stability category. In contrast, the non-fluorinated ethyl analog is metabolized more readily, with a moderate half-life and clearance. This difference strongly suggests that the trifluoroethyl group effectively shields the molecule from metabolism by CYP enzymes.[1][12]

Logical Framework for Interpretation

The decision-making process in early drug discovery relies on a logical interpretation of metabolic stability data. The following diagram illustrates this framework.

G cluster_eval Evaluation cluster_actions Actions cluster_optimize Optimization Strategy start Obtain in vitro Metabolic Stability Data (t½, CLint) check_stability Is Metabolic Stability in Optimal Range? start->check_stability proceed Proceed to further PK/PD & in vivo studies check_stability->proceed Yes high_clearance High Clearance (Low Stability) check_stability->high_clearance No (Too Low) low_clearance Low Clearance (High Stability) check_stability->low_clearance No (Too High) redesign Redesign Compound: - Block metabolic 'hotspots' - Introduce metabolic shields (e.g., Fluorine) high_clearance->redesign consider_pk Consider potential for: - Drug-drug interactions - Bioaccumulation low_clearance->consider_pk redesign->start Re-evaluate consider_pk->proceed If acceptable

Caption: Decision-making framework based on metabolic stability results.

Conclusion and Future Directions

The strategic incorporation of a trifluoroethyl group onto an imidazole scaffold serves as a powerful tool to enhance metabolic stability. As demonstrated through the comparative analysis, this substitution can significantly increase the in vitro half-life and reduce the intrinsic clearance of a compound in human liver microsomes. This modification effectively "blocks" sites that are otherwise susceptible to oxidative metabolism, a key consideration in designing drug candidates with favorable pharmacokinetic profiles.

For researchers and scientists in drug development, understanding and applying these principles is paramount. The in vitro HLM stability assay remains a cornerstone for early-stage compound screening, providing critical data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. By identifying and addressing metabolic liabilities early, development teams can more efficiently select and optimize candidates, ultimately increasing the probability of success in bringing new, effective therapies to patients.

References

  • BenchChem. (2025). A comparative study of the metabolic stability of fluorinated versus non-fluorinated imidazoles. BenchChem Technical Support.
  • García-López, J. A., et al. (2023). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Some reported routes for the Phase 1 metabolism reactions portrayed by the imidazole‐containing drugs. [Link]

  • ResearchGate. (n.d.). Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans: Evaluation of Free Fraction and Uptake in Hepatocytes. [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Frontiers in Medicine. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • Hernández-Vázquez, E., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Scientific Reports. [Link]

  • XenoTech, LLC. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]

  • Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

  • Pop, O., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals. [Link]

  • BioModels. (2024). Shah2020 - Predicting Human Liver Microsomal Stability of small molecules. [Link]

  • Royal Society of Chemistry. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. [Link]

  • PubMed. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. [Link]

  • ResearchGate. (2026). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. [Link]

  • ResearchGate. (2026). Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • NextSDS. (n.d.). [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol. [Link]

  • MDPI. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

  • ResearchGate. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • PubMed. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. [Link]

  • ResearchGate. (2025). Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

Introduction [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is a heterocyclic compound featuring an imidazole core, a trifluoroethyl substituent on one nitrogen, and a hydroxymethyl group on a carbon atom. Such fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is a heterocyclic compound featuring an imidazole core, a trifluoroethyl substituent on one nitrogen, and a hydroxymethyl group on a carbon atom. Such fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their potential to modulate metabolic stability and binding affinity. Accurate structural characterization is paramount for quality control, metabolite identification, and understanding reaction kinetics. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also structural insights through controlled fragmentation.

This technical guide offers a comparative analysis of the fragmentation behavior of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol under two distinct and widely used mass spectrometry ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization followed by Collision-Induced Dissociation (ESI-CID). By understanding the orthogonal fragmentation patterns generated by these methods, researchers can select the optimal analytical approach for their specific objectives, from library-based identification to detailed structural elucidation.

Section 1: Theoretical Fragmentation Principles

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability. The molecular structure of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (Molecular Formula: C₆H₇F₃N₂O, Molecular Weight: 180.05 Da) presents several likely points of cleavage:

  • The Hydroxymethyl Group (-CH₂OH): This group can be lost as a radical (•CH₂OH, 31 Da) via alpha-cleavage, particularly in high-energy EI.[1][2] It can also facilitate the loss of water (H₂O, 18 Da).

  • The Trifluoroethyl Group (-CH₂CF₃): The C-N bond connecting this group to the imidazole ring is a potential cleavage site.

  • The Imidazole Ring: The heterocyclic core itself can undergo characteristic ring-cleavage reactions, often involving the loss of small molecules like hydrogen cyanide (HCN).[3][4][5][6]

The key difference between the compared techniques lies in the nature of the initial ionization event. EI uses high-energy electrons (typically 70 eV) to create an odd-electron radical cation (M•⁺), which is highly energetic and fragments extensively.[1][7] In contrast, ESI is a soft ionization method that typically forms an even-electron protonated molecule ([M+H]⁺), which is relatively stable. Fragmentation is then induced in a controlled manner by colliding these ions with an inert gas (CID), a process that often follows different pathways than EI.[8][9][10]

Section 2: Experimental Methodologies

To illustrate the comparative fragmentation, two standard, self-validating protocols are presented.

Protocol A: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing volatile, thermally stable compounds and generating a reproducible fragmentation "fingerprint" for library matching.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.

  • Instrumentation: A standard GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

Protocol B: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

This technique is suited for a broader range of compounds, including those that are less volatile or thermally labile, and allows for controlled, multi-stage fragmentation experiments.

  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of 50:50 methanol:water with 0.1% formic acid. Further dilute 100-fold for infusion.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Sciex QTRAP) coupled with an LC system.

  • LC Conditions (for infusion): Direct infusion via syringe pump at 10 µL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • MS1 Scan: Acquire full scan spectrum from m/z 50-300 to identify the protonated molecule [M+H]⁺.

    • MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion (m/z 181.1) and apply a normalized collision energy (e.g., 20-40 eV) using argon as the collision gas to generate fragment ions.

Section 3: Comparative Analysis of Fragmentation Patterns

The distinct ionization mechanisms of EI and ESI-CID produce complementary fragmentation data, which are summarized and compared below.

Electron Ionization (EI) Fragmentation Pathway

Under high-energy EI conditions, the molecular ion (M•⁺, m/z 180) is expected to be of low abundance due to extensive and rapid fragmentation. The primary fragmentation routes are driven by the high internal energy of the radical cation.

G M [C₆H₇F₃N₂O]•⁺ m/z 180 F1 [C₅H₄F₃N₂]⁺ m/z 149 M->F1 -•CH₂OH F2 [C₆H₆F₃N₂]⁺ m/z 179 M->F2 -•H F4 [C₄H₄N₂]•⁺ m/z 80 F1->F4 -•CF₃ F3 [C₅H₅F₃N₂O]•⁺ m/z 165 F5 [C₄H₃N₂]⁺ m/z 79 F4->F5 -•H

Caption: Proposed EI fragmentation pathway for the target molecule.

The most probable key fragments under EI are:

  • m/z 149: Formation of a highly stable ion via alpha-cleavage and loss of the hydroxymethyl radical (•CH₂OH). This is often a dominant pathway for primary alcohols.[2]

  • m/z 179: Loss of a single hydrogen radical from the molecular ion.

  • m/z 80: A significant fragment arising from the cleavage of the C-N bond holding the trifluoroethyl group, followed by loss of the •CF₃ radical from the m/z 149 fragment.

  • m/z 79: Subsequent loss of a hydrogen atom from the m/z 80 fragment.

Electrospray Ionization (ESI) with CID Fragmentation

In positive-mode ESI, the analyte is observed as the protonated molecule, [M+H]⁺, at m/z 181.1 . This stable, even-electron ion is then subjected to low-energy CID, leading to fragmentation driven by proton mobility and the loss of stable neutral molecules.

G MH [C₆H₈F₃N₂O]⁺ [M+H]⁺ m/z 181.1 F1 [C₆H₆F₃N₂]⁺ m/z 163.1 MH->F1 -H₂O F2 [C₄H₅N₂O]⁺ m/z 97.0 MH->F2 -CH₂F₂ (rearr.) F3 [C₄H₆N₂]⁺ m/z 82.1 F1->F3 -CF₃ (rearr.)

Caption: Proposed ESI-CID fragmentation of the [M+H]⁺ ion.

Key fragments expected from ESI-CID include:

  • m/z 163.1: The most prominent fragment, resulting from the facile neutral loss of a water molecule (H₂O) from the protonated molecular ion. This is a classic fragmentation pathway for protonated alcohols.

  • m/z 97.0: Loss of the trifluoroethyl group is less direct than in EI. A rearrangement followed by the loss of a neutral species like difluoromethylene (CHF₂) or a related fragment could lead to this ion.

  • m/z 82.1: Further fragmentation of the m/z 163.1 ion via rearrangement and loss of the trifluoromethyl group.

Data Summary and Comparison

The table below objectively summarizes the expected key fragments from each technique, highlighting their complementary nature.

m/z (Mass-to-Charge Ratio)Proposed Ion FormulaProposed OriginIonization TechniqueSignificance
180[C₆H₇F₃N₂O]•⁺Molecular Ion (M•⁺)EIConfirms MW; often low abundance.
181.1[C₆H₈F₃N₂O]⁺Protonated Molecule ([M+H]⁺)ESIBase peak in MS1, confirms MW.
179[C₆H₆F₃N₂]⁺[M-H]⁺EIMinor fragment from H• loss.
163.1[C₆H₆F₃N₂]⁺[[M+H]-H₂O]⁺ESI-CIDPrimary fragment ; indicates a hydroxyl group.
149[C₅H₄F₃N₂]⁺[M-•CH₂OH]⁺EIPrimary fragment ; confirms hydroxymethyl group via α-cleavage.
97.0[C₄H₅N₂O]⁺[[M+H] - C₂H₃F₃]⁺ESI-CIDIndicates loss of the trifluoroethyl side chain.
80[C₄H₄N₂]•⁺[[M-•CH₂OH]-•CF₃]•⁺EIIndicates imidazole core after loss of both substituents.
Section 4: Application Insights and Discussion

The stark contrast in fragmentation patterns provides different types of structural information.

  • GC-EI-MS for Identification: The EI spectrum, with its rich fragmentation, provides a detailed structural fingerprint. The prominent m/z 149 ion is a strong indicator of α-cleavage at the hydroxymethyl group, while the m/z 80 ion confirms the imidazole core. This detailed pattern is highly suitable for matching against spectral libraries (like NIST) for confident, routine identification. However, the absence or low abundance of the molecular ion can sometimes make molecular weight determination challenging.

  • LC-ESI-MS/MS for Structural Elucidation: ESI is superior for unambiguously determining the molecular weight from the [M+H]⁺ ion at m/z 181.1 . The subsequent CID experiment provides targeted structural information. The characteristic neutral loss of 18 Da (water) to yield m/z 163.1 is definitive proof of a labile hydroxyl group. This method is exceptionally powerful for identifying unknown compounds or metabolites in complex mixtures, as the precursor ion selection step provides a high degree of specificity.[9][10]

Workflow Visualization

G cluster_0 GC-EI-MS Workflow cluster_1 LC-ESI-MS/MS Workflow A1 Volatile Analyte A2 GC Separation A1->A2 A3 EI Source (70 eV) A2->A3 A4 Extensive Fragmentation (M•⁺, Fragments) A3->A4 A5 Mass Analyzer A4->A5 A6 Library Matching A5->A6 B1 Analyte in Solution B2 LC Separation B1->B2 B3 ESI Source B2->B3 B4 [M+H]⁺ Formation B3->B4 B5 Precursor Isolation B4->B5 B6 CID Cell B5->B6 B7 Controlled Fragmentation B6->B7 B8 Product Ion Analysis B7->B8

Caption: Comparative workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is highly dependent on the ionization technique employed. Electron Ionization provides a complex fragmentation pattern ideal for fingerprinting and library identification, characterized by α-cleavage and subsequent fragmentation of the core structure. Conversely, Electrospray Ionization coupled with Collision-Induced Dissociation provides clear molecular weight data and targeted structural information through the controlled decomposition of the protonated molecule, primarily via the neutral loss of water. For comprehensive characterization, employing both techniques offers a powerful, synergistic approach, leveraging the strengths of each method to provide unambiguous structural confirmation.

References
  • Lesimple, A., Mamer, O., Miao, W., & Chan, T. H. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85–95. [Link]

  • Ferreira, C. R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2634–2644. [Link]

  • Ferreira, C. R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PMC. [Link]

  • Ferreira, C. R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. [Link]

  • (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. [Link]

  • Hida, M., et al. (Year N/A). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

  • Kolehmainen, E., et al. (2003). Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. PubMed. [Link]

  • Lesimple, A., Mamer, O., & Chan, T. H. (2006). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Semantic Scholar. [Link]

  • Harvey, S. R., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link]

  • Redalyc.org. (2020). Explorating the synthesis of quaternary salts of a tetraaryl substituted imidazole as ionic liquids precursor. Redalyc.org. [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

  • Lee, S., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Lee, S., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]

  • D'Agostino, P. A., & Provost, L. R. (n.d.). Mass Spectral Fragmentation of VX. DTIC. [Link]

  • IntechOpen. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]

  • arXiv. (2024). Enhanced strong-field ionization and fragmentation of methanol using non-commensurate fields. arXiv. [Link]

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Safety & Regulatory Compliance

Safety

[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol proper disposal procedures

Comprehensive Safety and Disposal Protocol for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol As a fluorinated heterocyclic building block,[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7) is h...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

As a fluorinated heterocyclic building block,[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7) is highly valuable in drug discovery and medicinal chemistry. However, the presence of both an imidazole ring and a trifluoroethyl group dictates specific handling and disposal requirements. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to managing this compound's lifecycle, ensuring both personnel safety and environmental compliance.

Hazard Assessment & Mechanistic Causality

To design an effective disposal protocol, we must first understand the physicochemical causality behind the compound's hazards. According to regulatory classifications, this compound triggers several GHS warnings[1]:

  • Skin Irritation (H315) & Eye Irritation (H319): The imidazole nitrogen acts as a strong hydrogen bond acceptor, which can disrupt cellular membranes and cause local tissue irritation. The lipophilic nature of the trifluoroethyl group enhances dermal penetration, exacerbating the irritant effect[1].

  • Specific Target Organ Toxicity - Single Exposure (H336): Inhalation of the compound (often as dust or aerosolized in solvent) can cause central nervous system depression or respiratory tract irritation[1].

  • Thermal Decomposition Hazards: The most critical factor for disposal is the trifluoromethyl moiety. Upon combustion, fluorinated organics do not simply break down into carbon dioxide and water; they generate Hydrogen Fluoride (HF) gas and toxic nitrogen oxides (NOx). HF is highly corrosive and poses severe systemic toxicity risks.

Quantitative Hazard & Logistics Data

The following table summarizes the critical operational data required for risk assessment and waste segregation.

Property / HazardValue / ClassificationMechanistic CauseRequired Mitigation Strategy
CAS Number 1488678-34-7N/AUse for precise inventory tracking.
Skin Irrit. 2 H315 (Warning)Lipophilicity + H-bond disruptionNitrile gloves (double-gloving recommended).
Eye Irrit. 2A H319 (Warning)Mucous membrane interactionSnug-fitting chemical safety goggles.
STOT SE 3 H336 (Warning)Volatility / Respiratory interactionHandle strictly within a certified fume hood.
Waste Category Halogenated OrganicPresence of -CF3 groupSegregate from non-halogenated waste streams.
Combustion Byproducts HF, NOx, COxThermal cleavage of C-F and C-N bondsHigh-temperature incineration with alkaline scrubbers.

Waste Management & Disposal Workflow

The disposal of[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol must follow a strict pathway to prevent the accidental release of fluorinated byproducts.

G Start Waste Generation [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol Segregation Waste Segregation (Halogenated Organic Stream) Start->Segregation Identify Containment Primary Containment (HDPE / Glass Carboy) Segregation->Containment Transfer Verification Protocol Verification (Secondary Containment & Labeling) Containment->Verification Inspect Disposal Final Destruction (Incineration with HF Scrubber) Verification->Disposal Transport

Workflow for segregation, containment, and disposal of fluorinated imidazole waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification action to ensure the procedure has been executed correctly before moving to the next phase.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Designate a specific waste container strictly for Halogenated Organic Waste . Do not mix this compound with strong oxidizers, acids, or non-halogenated solvent waste.

  • Causality: Mixing fluorinated organics with incompatible chemicals can lead to exothermic reactions or complicate the incineration process, potentially damaging standard incinerator linings.

  • Validation Check: Visually inspect the waste log attached to the container. Confirm that no incompatible functional groups (e.g., concentrated peroxides or azides) have been introduced into this specific carboy.

Step 2: Primary and Secondary Containment

  • Action: Transfer the chemical waste (whether in solid form or dissolved in a solvent vehicle) into a High-Density Polyethylene (HDPE) or heavy-duty glass container. Immediately place this primary container inside a secondary containment tray.

  • Causality: HDPE and glass are chemically inert to fluorinated imidazoles. Secondary containment ensures that if the primary vessel fails, the lipophilic and irritating liquid is captured before contaminating the laboratory environment.

  • Validation Check: Wipe the exterior of the primary container with a dry Kimwipe. Inspect the wipe under standard lighting to ensure no micro-spills or residue are present on the container's exterior.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label detailing the exact chemical name ([1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol), the CAS number (1488678-34-7), and the specific hazards (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3)[1].

  • Causality: Accurate labeling is legally required and critical for the safety of downstream environmental health and safety (EHS) personnel who must process the waste.

  • Validation Check: Cross-reference the label against the laboratory's digital chemical inventory system to ensure the mass/volume transferred matches the deducted inventory.

Step 4: Final Destruction (Professional Incineration)

  • Action: Transfer the sealed, labeled waste to your institution's EHS department for professional disposal. The waste must be routed to a commercial incineration facility.

  • Causality: Because of the trifluoroethyl group, the compound must be subjected to high-temperature thermal destruction in a facility equipped with an afterburner and an alkaline gas scrubber. The scrubber neutralizes the highly toxic Hydrogen Fluoride (HF) gas generated during the cleavage of the C-F bonds, converting it into inert fluoride salts.

  • Validation Check: Obtain and archive the certificate of destruction from the EHS department or the third-party waste management vendor to close the chain of custody.

References

  • NextSDS. "[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol - NextSDS: Substance Database". NextSDS Chemical Compliance Platform. Available at:[Link]

Sources

Handling

Personal protective equipment for handling [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling specialized fluorinated building blocks like [1-(2,2,2-trifluoroe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling specialized fluorinated building blocks like [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7), standard protective measures are often insufficient. To ensure the safety of your research team and the integrity of your drug development workflows, we must design our Personal Protective Equipment (PPE) and operational protocols around the specific physicochemical behaviors of the molecule.

Here is your comprehensive, causality-driven guide to handling this compound safely and efficiently.

Mechanistic Hazard Profile & Causality

To protect yourself, you must first understand why this specific molecule poses a threat. According to its Safety Data Sheet (SDS),[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol triggers three primary Globally Harmonized System (GHS) hazard classifications: H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H336 (May cause drowsiness or dizziness) [1],[2].

The causality behind these hazards is rooted in its molecular structure:

  • The Fluorine Effect (Enhanced Lipophilicity): The addition of the trifluoroethyl (-CH₂CF₃) group drastically alters the molecule's partition coefficient (LogP). Fluorination significantly increases lipophilicity, which facilitates rapid passive diffusion through the lipid bilayers of the stratum corneum (the skin's primary barrier)[3],[4]. This means the compound can bypass standard, thin latex gloves much faster than non-fluorinated analogs.

  • Systemic CNS Depression (STOT SE 3): Because of its high lipophilicity, any systemically absorbed compound—whether through dermal penetration or inhalation of aerosols—can easily cross the blood-brain barrier[4]. Once in the central nervous system, the imidazole-methanol pharmacophore can induce localized CNS depression, manifesting as the drowsiness and dizziness described by the H336 hazard code[1],[5].

  • Localized Tissue Disruption: The basic nitrogen of the imidazole ring and the polar hydroxyl (-OH) group can disrupt cellular membranes and denature proteins upon contact, leading to severe erythema (H315) and ocular damage (H319)[2].

Mandatory PPE Specifications

Based on the mechanistic risks outlined above, standard laboratory attire is inadequate. You must deploy a targeted barrier system.

Hazard VectorMechanistic CausalityRequired PPE Specification
Dermal (H315) High lipophilicity from the -CF₃ group enhances rapid skin penetration and systemic absorption.Double-gloved Nitrile (minimum 0.11mm thickness) or Butyl rubber gloves . Must be EN 374 compliant. Latex is strictly prohibited.
Ocular (H319) Imidazole nitrogen and hydroxyl group cause severe, immediate mucosal irritation and corneal damage.Tight-fitting chemical splash goggles (ANSI Z87.1 / EN 166). Standard safety glasses with side shields are insufficient due to vapor risks.
Inhalation (H336) Aerosolized particles or vapors can cross the blood-brain barrier, causing CNS depression/dizziness.Chemical Fume Hood (face velocity 80-100 fpm). If handled outside a hood: Half-mask respirator with Organic Vapor (OV) + P100 particulate cartridges[6],[7].
Systemic/Body Spills can saturate standard porous cotton lab coats, leading to prolonged dermal exposure.Fluid-resistant synthetic lab coat or disposable Tyvek over-sleeves. Closed-toe, non-porous footwear.

Operational Workflows: Safe Handling & Execution

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Protocol A: Safe Weighing and Transfer
  • Ventilation Verification: Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm).

  • Static Mitigation: Fluorinated organic powders are highly prone to static cling, which increases the risk of aerosolization. Discharge static from your weighing boat using an anti-static gun (e.g., Zerostat) and utilize a grounded, non-sparking spatula.

  • Enclosed Weighing: Weigh the compound strictly inside the fume hood or a dedicated, HEPA-vented balance enclosure. Never weigh this compound on an open laboratory bench due to the H336 inhalation risk.

  • Secondary Containment Transfer: If the weighed material must be transported to another hood or reactor setup, place the weighing boat inside a secondary sealed container (such as a screw-cap jar) before it leaves the ventilated area.

Protocol B: Emergency Spill Response
  • Assessment & Evacuation: If a spill occurs outside of ventilated containment, immediately evacuate personnel from the immediate vicinity to prevent inhalation of CNS-depressing dust/vapors[5].

  • PPE Escalation: The designated spill responder must don a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) and P100 particulate cartridges before re-entering the spill zone[7].

  • Wet Containment: Cover the spill with a damp absorbent pad or an inert binding agent (e.g., vermiculite). Crucial: Do not sweep dry powder, as this will aerosolize the compound and trigger H336 exposure.

  • Collection & Decontamination: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste container. Wash the spill area with a compatible solvent (e.g., a mixture of water and mild detergent), followed by a thorough water rinse.

Protocol C: Halogenated Waste Disposal
  • Segregation: Place all reaction waste, contaminated gloves, and spill cleanup materials into a clearly labeled "Halogenated Organic Waste" carboy. Do not mix with non-halogenated solvent waste.

  • Environmental Protection: Due to the extreme thermodynamic stability of carbon-fluorine bonds, fluorinated compounds are highly environmentally persistent and bioaccumulative[8],[4]. Never dispose of any residue down the drain.

  • High-Temperature Incineration: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature commercial incineration. This is the only method capable of breaking the C-F bonds safely without generating toxic hydrogen fluoride (HF) gas.

Operational Decision Matrix

Below is the logical workflow for handling operations and emergency spill routing.

Workflow A Pre-Operation: Verify Fume Hood & PPE B Weighing: Use Anti-Static Spatula A->B C Transfer: Sealed Container to Hood B->C D Execution: Perform Reaction C->D E Spill Detected? D->E F Spill Protocol: Don OV/P100 & Evacuate E->F Yes G Disposal: Halogenated Waste E->G No F->G Post-Cleanup

Figure 1: Operational workflow and emergency decision matrix for handling fluorinated imidazoles.

References

  • NextSDS. "[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol - NextSDS: Substance Database".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVnQjR4Guj-uCbQNVNGH1--mvlW98O09BupTWmbtH669vqpszoDukM7fz4jbLsZ01DH7Ebz0t9p0ZIj4qPT1HTTieIh-_spVAZOreQ_5M4HBYIbnYiiKwHk2Qc1ZjpmPXIC3GIYdbyLfBe2SyGxxnA9oUVf20wqWKPgS4jD6BKvS4s-2IApiC5htYolaO76zuk4qbLEU=]
  • NextSDS. "[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol - Hazard Classifications".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFtqGSIS4aNrczfI7atfAnXnZkPuGgWJi27oedc57V3rak4R359sQTrVFm_3NQhCvGG3LKPnLdLPtNDcOxNMxISKU7vpjaOIUn6k657brG296MjfnYo2F-pxEmMwQknJ2kB6DA7RP5d3UoaeekJ4IqTgHN326_NWRHw5LO7f8Q7KrB1Qg9XohSNDJl-ToB5x5KlySCpMPx]
  • Bjb Materials. "SDS No: TC-1614 PART B".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqPSp7qblAGTUo3Xz9yLFnl8n9NTKAkZB90qeOfjxYutopaA9CB8l1S15vRxGJtn2pP72pvWNKE5uBcIERSn4VgNPqK7I-8BbvwbmwLIsAQ-9czNGTKctl0mquvT0ym7QBdK4xC2j75K3y_lS0Rr3V2Ryn4SOMmignYuJwdrWjBzI=]
  • NIH / PMC. "Chemical Aspects of Human and Environmental Overload with Fluorine".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNJU2PTOhbF6b4n2B7FH7B1zhflibsyDT2b3kd_Uct7nWNL2WajOrHJhkBA1cjTFZ3N7dAQxTYwCaUfWmzLPIECi9bisfYvNKcAjOfxxRkg7n5Q9DCxZxSwOppRe97cuP_LFwIfyvkW1JTbys=]
  • Danish Environmental Protection Agency. "Risk assessment of fluorinated substances in cosmetic products".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmKsGTVbNj9L9t5FOAyTDyJ-wAuLOJ0AWFeqKcJ4mFrUvwaebydR3Vc5bTHDJMML7m4YinD2Xw7jXigT_nWhEr-y5r-0tKtq3dL1owpxLbOh0cIHA5YzID8yU8mBhWya5rRbHClzjLqOY1xgdwBbGRnEVe1ki0e-DDvAZfKwXs]
  • DuPont. "Material Safety Data Sheet - Dupont".[https://vertexaisearch.cloud.google.
  • Wikipedia. "Biological aspects of fluorine".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF06EeeE4suffFcavuYHmau5UrlPlkGqI0FxylNHoemAoQhLn8gu1JZnKzJN_8dO9IsABtenhFyw5Lmw7nVd-yuMTDNCk_pptLAqmvDp-tklbrabJhtYAm-O92PlBDYszAUDjKD9N15L_RURc533P4292FdS7ba_Q==]
  • SAFIN.NET. "Safety Data Sheet acc. to OSHA HCS".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFYIRRAoHB5oIHr6FfY60DXVUA99xKekeqQugWAFnCMneyG_cZ1F5YMZWvAIZsfLJhKZd0VdFa6kZtc-XJ17DDZeq-3h_gujrecBcYWFKLxaiVMWcffTZtkVoWt2RAc27ZK-Th2vPv1n8WnikHvpLDX3QVfnmYzwSmaVhwiPBZGpp5_cDBHxFjEs5ymam-cN589l9rZWQ83iHBc8UhJAbXV61yPcc5dRmsoKdtphwmxr3zPPnbysUbXXTKIInJ67MpnVEf]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol
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